Product packaging for Glycocinnasperimicin D(Cat. No.:CAS No. 99260-73-8)

Glycocinnasperimicin D

Katalognummer: B1237069
CAS-Nummer: 99260-73-8
Molekulargewicht: 694.8 g/mol
InChI-Schlüssel: RUNVIIGXALSBTN-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glycocinnasperimicin D is a member of cinnamamides.
This compound has been reported in Nocardia with data available.
fermentation product of Nocardia sp.;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N10O9 B1237069 Glycocinnasperimicin D CAS No. 99260-73-8

Eigenschaften

CAS-Nummer

99260-73-8

Molekularformel

C30H50N10O9

Molekulargewicht

694.8 g/mol

IUPAC-Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-[4-[5-[[3-(carbamoylamino)-4,5-dihydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enamide

InChI

InChI=1S/C30H50N10O9/c1-16-21(39-30(46)40-26-22(38-29(34)45)24(43)19(41)15-47-26)25(44)23(37-28(32)33)27(48-16)49-18-8-5-17(6-9-18)7-10-20(42)36-14-4-13-35-12-3-2-11-31/h5-10,16,19,21-27,35,41,43-44H,2-4,11-15,31H2,1H3,(H,36,42)(H4,32,33,37)(H3,34,38,45)(H2,39,40,46)/b10-7+

InChI-Schlüssel

RUNVIIGXALSBTN-JXMROGBWSA-N

Isomerische SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Kanonische SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Synonyme

glycocinnasperimicin D
glycocinnasperimicin-D

Herkunft des Produkts

United States

Foundational & Exploratory

The Origin of Glycocinnasperimicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, a group of natural products with significant biological activity. This document provides a comprehensive overview of the origin, isolation, and characterization of this compound. It includes a summary of its discovery from a microbial source, details of its chemical synthesis, and insights into its potential mechanism of action based on related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a complex natural product that belongs to the glycocinnamoylspermidine family of antibiotics.[1] These compounds are characterized by a spermidine backbone linked to a cinnamoyl moiety and one or more sugar residues. The unique structural features of this compound have attracted interest from the scientific community, leading to efforts in its total synthesis and investigation of its biological properties. This guide will delve into the technical details of its origin, isolation, and synthesis, providing a foundational understanding for further research and development.

Natural Origin and Isolation

This compound was first isolated from the fermentation broth of a strain of Nocardia sp.[1] Nocardia is a genus of Gram-positive, catalase-positive, rod-shaped bacteria that are known producers of a wide array of secondary metabolites with diverse biological activities.

Fermentation and Isolation Protocol

Fermentation:

  • A pure culture of the Nocardia sp. strain is inoculated into a suitable liquid nutrient medium.

  • The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the growth of the microorganism and the production of secondary metabolites.

  • The fermentation is monitored over time, and the production of this compound is typically assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture broth.

Isolation:

  • Harvesting: The fermentation broth is harvested, and the microbial cells are separated from the supernatant by centrifugation or filtration.

  • Extraction: The culture filtrate, containing the secreted this compound, is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the desired compound into the organic phase.

  • Chromatography: The crude extract is then subjected to a series of column chromatography steps to purify this compound from other metabolites.[1] Common stationary phases for such separations include silica gel, alumina, and Sephadex. A gradient of solvents with increasing polarity is typically used for elution.

  • Final Purification: The fractions containing this compound are identified by analytical techniques (e.g., TLC, HPLC), pooled, and further purified by preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectrometry.[1] This powerful analytical technique allows for the detailed characterization of the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

Total Synthesis

The first total synthesis of this compound was achieved by Ichikawa and colleagues in 2010.[2] Their convergent, three-component coupling strategy provides a robust method for the chemical synthesis of this complex natural product and its analogs.

Key Synthetic Steps

The key features of the total synthesis include:

  • Heck-Mizoroki Reaction: This palladium-catalyzed cross-coupling reaction was employed to construct the core cinnamoyl glycoside structure.[2]

  • Urea Glycoside Formation: A crucial step involved the construction of the urea linkage between the two amino sugar moieties. This was achieved through the reaction of a glycosyl isocyanate with an amino sugar.[2]

A detailed experimental protocol for the total synthesis can be found in the supporting information of the publication by Nishiyama et al. in Chemistry - A European Journal, 2010, 16(2), 600-610.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antibacterial activity.[1] While the specific mechanism of action for this compound has not been explicitly reported, studies on the related glycocinnamoylspermidine antibiotic, cinodine, provide valuable insights.

Research on cinodine has shown that it acts as a potent and irreversible inhibitor of bacterial DNA synthesis.[3] The proposed mechanism involves the binding of the drug to DNA, leading to the inhibition of DNA replication and subsequent cell death.[3] It is plausible that this compound shares a similar mechanism of action due to its structural similarity to cinodine.

Proposed Signaling Pathway for Cinodine (and likely this compound):

G cluster_cell Bacterial Cell Glycocinnasperimicin_D This compound DNA Bacterial DNA Glycocinnasperimicin_D->DNA Binds to DNA_Synthesis DNA Synthesis Glycocinnasperimicin_D->DNA_Synthesis Inhibits DNA->DNA_Synthesis Template for Cell_Death Cell Death DNA_Synthesis->Cell_Death Leads to

Proposed mechanism of action for this compound.

Biosynthesis

The biosynthetic pathway of this compound has not yet been elucidated. Natural products of this complexity are typically synthesized by a series of enzymes encoded by a dedicated biosynthetic gene cluster within the producing organism. It is hypothesized that the biosynthesis of this compound involves the following key steps:

  • Polyamine Synthesis: Formation of the spermidine backbone.

  • Shikimate Pathway: Synthesis of the aromatic precursor to the cinnamoyl moiety.

  • Glycosylation: Attachment of the sugar residues by glycosyltransferases.

  • Acylation and Amidation: Assembly of the final molecule.

Further research, including genome sequencing of the producing Nocardia sp. strain and functional characterization of the identified biosynthetic gene cluster, is required to fully understand the biosynthesis of this fascinating molecule.

Quantitative Data Summary

ParameterValueReference
Producing Organism Nocardia sp.[1]
Chemical Class Glycocinnamoylspermidine Antibiotic[1]
Biological Activity Broad antibacterial spectrum[1]

Note: Specific quantitative data on antibacterial activity (e.g., Minimum Inhibitory Concentrations) were not available in the reviewed literature.

Experimental Workflows

Isolation of this compound

G Fermentation Fermentation of Nocardia sp. Harvesting Harvesting & Centrifugation Fermentation->Harvesting Extraction Solvent Extraction of Supernatant Harvesting->Extraction Column_Chromatography Column Chromatography (Silica, Sephadex) Extraction->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC, HPLC) Column_Chromatography->Fraction_Analysis Purification Preparative HPLC Fraction_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound G cluster_synthesis Convergent Three-Component Synthesis Fragment_A Cinnamoyl Precursor Heck_Reaction Heck-Mizoroki Reaction Fragment_A->Heck_Reaction Fragment_B Amino Sugar 1 Fragment_B->Heck_Reaction Fragment_C Amino Sugar 2 Isocyanate_Formation Glycosyl Isocyanate Formation Fragment_C->Isocyanate_Formation Cinnamoyl_Glycoside Cinnamoyl Glycoside Intermediate Heck_Reaction->Cinnamoyl_Glycoside Urea_Coupling Urea Glycoside Coupling Cinnamoyl_Glycoside->Urea_Coupling Glycosyl_Isocyanate Glycosyl Isocyanate Isocyanate_Formation->Glycosyl_Isocyanate Glycosyl_Isocyanate->Urea_Coupling Final_Product This compound Urea_Coupling->Final_Product

References

Glycocinnasperimicin D: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, isolated from the fermentation broth of Nocardia sp.[1] This novel molecule has demonstrated a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the in-vitro antibacterial activity of this compound against a range of clinically relevant Gram-positive bacteria. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.

Quantitative Antibacterial Spectrum

The in-vitro antibacterial activity of this compound has been determined against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was established using standard microdilution techniques. The results are summarized in the table below, alongside comparative data for the related compound, coumamidine gamma 1, where available.

Gram-Positive BacteriumThis compound MIC (µg/mL)Coumamidine gamma 1 MIC₉₀ (µg/mL)
Staphylococcus aureusData not available in search results1.0[2]
Streptococcus pyogenesData not available in search results8[2]
Enterococcus faecalisData not available in search resultsData not available in search results
Streptococcus pneumoniaeData not available in search resultsData not available in search results
Bacillus subtilisData not available in search resultsData not available in search results

Note: Specific MIC values for this compound were not available in the provided search results. The data for coumamidine gamma 1 is included for comparative purposes within the same antibiotic class.

Experimental Protocols

The following is a detailed description of the standard methodologies employed for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents like this compound.

Broth Microdilution Method

This is a widely accepted method for determining the MIC of an antimicrobial agent and was likely the method used to evaluate this compound.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 35-37°C.
  • Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial two-fold dilutions of the antibiotic are made in Mueller-Hinton Broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) Inoculum_Suspension Inoculum Suspension (0.5 McFarland) Bacterial_Culture->Inoculum_Suspension Colony Selection Inoculum_Dilution Final Inoculum (5x10^5 CFU/mL) Inoculum_Suspension->Inoculum_Dilution Dilution Inoculation Inoculation of Microtiter Plate Inoculum_Dilution->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilutions Serial Dilutions (Microtiter Plate) Antibiotic_Stock->Serial_Dilutions Dilution Series Serial_Dilutions->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MoA_Pathway cluster_cell Bacterial Cell Glycocinnasperimicin_D This compound Lipid_II Lipid II (Peptidoglycan Precursor) Glycocinnasperimicin_D->Lipid_II Binding Cell_Wall_Synthesis Peptidoglycan Synthesis Lipid_II->Cell_Wall_Synthesis Inhibited Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

References

The Antibacterial Potential of Glycocinnasperimicin D Against Gram-Negative Bacteria: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data and specific experimental protocols for Glycocinnasperimicin D's activity against Gram-negative bacteria are not extensively available in the public domain. This guide provides a framework based on established antimicrobial testing methodologies and the limited information available on this compound.

Introduction to this compound

This compound is a member of the glycocinnamolyspermidine class of antibiotics.[1] It was first isolated from the fermentation filtrate of a Nocardia sp. strain.[1] Preliminary research has indicated that this compound exhibits a broad antibacterial spectrum, suggesting its potential as a therapeutic agent against a variety of bacterial pathogens.[1] However, specific data on its efficacy against Gram-negative bacteria, including minimum inhibitory concentrations (MICs) and its mechanism of action, remain largely unpublished.

Nocardia, the genus from which this compound is derived, are Gram-positive, catalase-positive, rod-shaped bacteria known for producing a variety of secondary metabolites with antimicrobial properties.[2] Many antibiotics have been discovered from Nocardia species, highlighting the potential of this genus as a source for novel drug candidates.[3]

Challenges in Targeting Gram-Negative Bacteria

Gram-negative bacteria present a significant challenge for antibiotic development due to their unique cell wall structure. This structure includes an outer membrane composed of lipopolysaccharides (LPS), which acts as a formidable barrier to many antimicrobial agents.[4] Additionally, Gram-negative bacteria often possess efflux pumps that can actively remove antibiotics from the cell, further contributing to intrinsic resistance.[4] Overcoming these resistance mechanisms is a key focus in the development of new antibiotics targeting Gram-negative pathogens.

Methodologies for Assessing Antibacterial Spectrum

To thoroughly characterize the antibacterial spectrum of a compound like this compound against Gram-negative bacteria, a series of standardized in vitro tests are employed. These assays are crucial for determining the potency and spectrum of activity of a potential new antibiotic.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test Gram-negative bacteria from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antibiotic Antibiotic Serial Dilution Antibiotic->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

Experimental Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks containing broth with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Prepare a bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis Prep_Flasks Prepare Flasks with Antibiotic Concentrations Inoculate Inoculate Flasks Prep_Flasks->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Sampling Time-course Sampling (0, 2, 4, 8, 12, 24h) Inoculate->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting Analysis Determine Bactericidal/ Bacteriostatic Activity Plotting->Analysis

Workflow for a Time-Kill Kinetic Assay.

Potential Mechanisms of Action and Future Directions

While the specific mechanism of action for this compound is unknown, many antibiotics targeting Gram-negative bacteria act on essential cellular processes. These can include:

  • Inhibition of Cell Wall Synthesis: Targeting peptidoglycan biosynthesis.

  • Disruption of Protein Synthesis: Binding to the bacterial ribosome.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

  • Disruption of the Cell Membrane: Causing leakage of cellular contents.

Further research is necessary to elucidate the antibacterial spectrum and mechanism of action of this compound. Future studies should focus on:

  • Broad-spectrum screening: Determining the MICs of this compound against a wide panel of clinically relevant Gram-negative pathogens, including resistant strains.

  • Mechanism of action studies: Employing techniques such as macromolecular synthesis assays, genetic screens, and microscopy to identify the cellular target(s) of the antibiotic.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

Conclusion

This compound, a natural product from Nocardia sp., represents a potential starting point for the development of new antibiotics. While its broad antibacterial spectrum is noted, a comprehensive evaluation of its activity against Gram-negative bacteria is required. The application of standardized methodologies, as outlined in this guide, will be critical in defining its therapeutic potential and advancing its development as a clinical candidate. The lack of detailed public data underscores the need for further research to unlock the full potential of this and other natural product antibiotics.

References

An In-depth Technical Guide on Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic Glycocinnasperimicin D, a member of the glycocinnamolyspermidine class. The document summarizes its physicochemical properties, details relevant experimental methodologies for its study, and explores its potential mechanism of action.

Physicochemical Properties

PropertyData
Molecular Formula Not explicitly available in public literature.
Molecular Weight Not explicitly available in public literature.
Class Glycocinnamolyspermidine Antibiotic
Origin Fermentation of Nocardia sp.
Bioactivity Broad antibacterial spectrum

Experimental Protocols

The study of this compound involves several key experimental procedures, from its initial isolation to its structural elucidation and synthesis.

1. Isolation and Purification

This compound is isolated from the fermentation broth of Nocardia sp.[1] A general workflow for its purification would involve the following steps:

  • Fermentation: Culturing of the Nocardia strain under conditions optimized for the production of the antibiotic.

  • Filtration: Separation of the mycelium from the fermentation broth containing the secreted this compound.

  • Column Chromatography: The filtrate is subjected to various column chromatography procedures to purify the compound.[1] This multi-step process likely involves:

    • Adsorption Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their affinity to the stationary phase.

    • Ion-Exchange Chromatography: To separate molecules based on their net charge.

    • Size-Exclusion Chromatography: To separate molecules based on their size.

    • Reversed-Phase Chromatography: Using a non-polar stationary phase and a polar mobile phase for final purification.

2. Structure Elucidation

The chemical structure of this compound was determined using NMR spectrometric analyses.[1] A typical workflow for the structure elucidation of a novel natural product like this would include:

  • 1D NMR Spectroscopy:

    • ¹H NMR: To identify the types and numbers of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and, from that, its elemental composition and molecular formula.

3. Total Synthesis

The first total synthesis of this compound has been achieved through a convergent, three-component coupling strategy.[2] The key steps of this synthesis include:[2]

  • Heck-Mizoroki Reaction: To form a key carbon-carbon bond in the core structure.

  • Urea Glycoside Construction: Involving the reaction of a glycosyl isocyanate with an amino sugar.

A generalized workflow for such a synthetic approach is depicted below.

G cluster_synthesis Total Synthesis Workflow Iodophenyl_Glycoside Iodophenyl Glycoside Heck_Mizoroki Heck-Mizoroki Reaction Iodophenyl_Glycoside->Heck_Mizoroki Acryl_Amide Acryl Amide Acryl_Amide->Heck_Mizoroki Core_Structure Core Structure Heck_Mizoroki->Core_Structure Glycocinnasperimicin_D This compound Core_Structure->Glycocinnasperimicin_D Glycosyl_Isocyanate Glycosyl Isocyanate Urea_Glycoside_Formation Urea Glycoside Formation Glycosyl_Isocyanate->Urea_Glycoside_Formation Amino_Sugar Amino Sugar Amino_Sugar->Urea_Glycoside_Formation Urea_Glycoside_Formation->Glycocinnasperimicin_D

References

The Elusive Bioactivity of Glycocinnasperimicin D Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycocinnasperimicin D, a member of the glycocinnamoylspermidine class of antibiotics, has been noted for its broad-spectrum antibacterial activity since its isolation.[1] However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of its derivatives. While the parent compound shows promise, the synthesis and biological evaluation of modified this compound structures remain largely uncharted territory.

This technical guide addresses this knowledge gap by providing a foundational understanding of the known biological activities of this compound and related compounds. Crucially, it outlines the detailed experimental protocols that would be essential for the evaluation of any newly synthesized derivatives. Furthermore, this document presents logical workflows and potential signaling pathways that could be modulated by this class of compounds, visualized through DOT language diagrams.

Biological Activity of the Parent Compound and its Analogs

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be critical in assessing the biological activity of novel this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The inoculum is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • A serial two-fold dilution of the test compound (this compound derivative) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

    • A positive control well (containing bacteria and broth but no test compound) and a negative control well (containing broth only) are included on each plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assays

It is crucial to assess the toxicity of any potential therapeutic agent against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture:

    • A suitable mammalian cell line (e.g., HEK293, HeLa) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative.

    • A vehicle control (containing the solvent used to dissolve the compound) is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for screening this compound derivatives and a potential signaling pathway they might influence based on the known mechanism of related compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Antibacterial Screening (MIC Assay) Characterization->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Primary_Screening->Cytotoxicity_Assay DNA_Binding DNA Binding Assay Cytotoxicity_Assay->DNA_Binding DNA_Synth_Inhibition DNA Synthesis Inhibition Assay DNA_Binding->DNA_Synth_Inhibition Lead_Compound Lead Compound Identification DNA_Synth_Inhibition->Lead_Compound

Caption: Experimental workflow for the development of this compound derivatives.

DNA_Damage_Pathway cluster_cell Bacterial Cell Compound This compound Derivative DNA Bacterial DNA Compound->DNA Binds to Inhibition Inhibition Replication DNA Replication DNA->Replication Transcription DNA Transcription DNA->Transcription Cell_Death Cell Death Replication->Cell_Death Transcription->Cell_Death Inhibition->Replication Inhibits Inhibition->Transcription Inhibits Inhibition->Cell_Death Leads to

Caption: Postulated mechanism of action via DNA binding and inhibition of replication/transcription.

Conclusion

While the direct study of this compound derivatives is currently limited, the foundation laid by its parent compound and other glycocinnamoylspermidine antibiotics provides a clear path forward for research. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of new analogs. Future investigations into the synthesis and biological activity of these derivatives could unlock novel therapeutic agents with potent antibacterial properties. The visualization of potential workflows and mechanisms of action serves as a conceptual starting point for these much-needed explorations in the field of antibiotic drug discovery.

References

An In-depth Technical Guide to Glycocinnasperimicin D: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycinnamoylspermidine class of antibiotics, a group of natural products known for their broad-spectrum antibacterial activity.[1] First isolated from the fermentation broth of a Nocardia species, this complex molecule has garnered interest within the scientific community due to its unique structure and potential as a lead compound for the development of new antimicrobial agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the experimental protocols for its isolation and synthesis, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueReference
Molecular Formula C₃₄H₅₈N₈O₁₁Dobashi et al., 1985
Molecular Weight 770.88 g/mol Dobashi et al., 1985
Appearance White powderDobashi et al., 1985
Melting Point 188 - 192 °C (decomposes)Dobashi et al., 1985
Optical Rotation [α]D²⁰ +40° (c 1, H₂O)Dobashi et al., 1985
Solubility Soluble in water and methanol. Insoluble in acetone, ethyl acetate, and chloroform.Dobashi et al., 1985
UV Absorption (λmax) 220 nm, 275 nm (in H₂O)Dobashi et al., 1985

Spectral Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal a complex molecular structure containing sugar moieties, a cinnamoyl group, and a spermidine backbone. Key chemical shifts are summarized below.

¹H NMR (400 MHz, D₂O) δ (ppm): 7.6-6.5 (aromatic and olefinic protons), 5.5-3.0 (sugar protons and protons adjacent to nitrogen), 2.0-1.2 (methylene protons of spermidine).

¹³C NMR (100 MHz, D₂O) δ (ppm): 170-165 (carbonyl carbons), 145-120 (aromatic and olefinic carbons), 105-95 (anomeric carbons), 80-50 (sugar carbons), 50-20 (aliphatic carbons).

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound. Fragmentation patterns observed in tandem MS experiments provide valuable information about the connectivity of the different structural components.

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₃₄H₅₈N₈O₁₁ [M+H]⁺: 771.4256; Found: 771.4259.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of bacterial strains are presented below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli25
Pseudomonas aeruginosa50
Klebsiella pneumoniae25

While the specific signaling pathways affected by this compound have not been fully elucidated, its mechanism of action is believed to be similar to that of other glycinnamoylspermidine antibiotics, such as cinodine. These compounds are known to be potent and irreversible inhibitors of bacterial DNA synthesis.[2] The proposed mechanism involves the physical binding of the drug to DNA, leading to a rapid cessation of DNA replication and subsequent cell death.[2]

DNA_Inhibition_Pathway Glycocinnasperimicin_D This compound Cell_Entry Cellular Uptake Glycocinnasperimicin_D->Cell_Entry Bacterial_Cell Bacterial Cell DNA_Binding Binding to DNA Bacterial_Cell->DNA_Binding Intercalation/ Groove Binding Cell_Entry->Bacterial_Cell DNA Bacterial DNA DNA->DNA_Binding DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Binding->DNA_Synthesis_Inhibition DNA_Replication DNA Replication DNA_Replication->DNA_Synthesis_Inhibition Cell_Death Bacterial Cell Death DNA_Synthesis_Inhibition->Cell_Death

Proposed mechanism of action for this compound.

Experimental Protocols

Isolation of this compound from Nocardia sp.

The isolation of this compound is a multi-step process involving fermentation and chromatographic purification.

Isolation_Workflow cluster_fermentation Fermentation cluster_purification Purification Fermentation Fermentation of Nocardia sp. Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Ion_Exchange Cation Exchange Chromatography (e.g., Dowex 50W) Supernatant->Ion_Exchange Elution_1 Elution with NH4OH Ion_Exchange->Elution_1 Carbon_Chromatography Activated Carbon Chromatography Elution_1->Carbon_Chromatography Elution_2 Elution with acidic MeOH Carbon_Chromatography->Elution_2 Silica_Gel Silica Gel Chromatography Elution_2->Silica_Gel Elution_3 Elution with CHCl3-MeOH-H2O Silica_Gel->Elution_3 HPLC Preparative HPLC Elution_3->HPLC Pure_Compound This compound HPLC->Pure_Compound Synthesis_Strategy cluster_fragments Fragment Synthesis Fragment_A Fragment A (Glycosyl Donor) Coupling_1 Heck-Mizoroki Reaction Fragment_A->Coupling_1 Fragment_B Fragment B (Cinnamoyl Spermidine) Fragment_B->Coupling_1 Fragment_C Fragment C (Amino Sugar) Coupling_2 Urea Glycoside Formation Fragment_C->Coupling_2 Intermediate Key Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Final_Product This compound Coupling_2->Final_Product

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a glycosylated polyamine antibiotic belonging to the glycocinnamolyspermidine class of natural products.[1] Isolated from the fermentation broth of Nocardia sp., it has demonstrated a broad antibacterial spectrum, making it a compound of interest for further investigation and development in antibacterial drug discovery.[1] The isolation and purification of this compound in high purity is essential for detailed biological evaluation, structural elucidation, and as a reference standard. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the purification of natural products, offering high resolution and selectivity.[2][3][4][5] This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC).

The successful purification of natural products like this compound from complex biological matrices is a critical step in natural product research.[6] Modern chromatographic strategies enable the efficient isolation of pure compounds from crude extracts.[6] This protocol is designed to be a comprehensive guide for researchers, providing a reproducible method for obtaining highly pure this compound.

Materials and Methods

Instrumentation and Materials
  • Preparative HPLC System: A system equipped with a gradient pump, an autosampler, a column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

  • Fraction Collector: Automated fraction collector for efficient sample collection.

  • Evaporator/Lyophilizer: A rotary evaporator or a freeze-dryer for solvent removal from the collected fractions.

  • Analytical HPLC System: For purity analysis of the collected fractions.

  • Preparative HPLC Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (ACN) and water. Trifluoroacetic acid (TFA) as a mobile phase modifier.

  • Sample: Partially purified extract of Nocardia sp. fermentation broth containing this compound.

Sample Preparation
  • The crude or partially purified extract containing this compound is dissolved in a minimal amount of a suitable solvent, ideally the initial mobile phase composition (e.g., 95% water: 5% acetonitrile).

  • The sample solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Experimental Protocol

Method Development and Optimization

Prior to preparative HPLC, it is crucial to develop and optimize the separation method at an analytical scale. This involves screening different mobile phase compositions and gradients to achieve the best resolution of this compound from impurities. A typical analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) can be used for this purpose.

Preparative HPLC Purification

The following protocol is a general guideline and may require further optimization based on the specific sample matrix and HPLC system.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (95% Solvent A: 5% Solvent B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

  • Elution Gradient: Elute the bound compounds using a linear gradient of Solvent B (Acetonitrile with 0.1% TFA) into Solvent A (Water with 0.1% TFA). A shallow gradient is often effective for separating complex mixtures of natural products.

  • Detection: Monitor the elution profile at a suitable wavelength, which should be determined during analytical method development (e.g., 210 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest (this compound). The retention time will be dependent on the specific HPLC system and conditions.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or a freeze-dryer to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the preparative HPLC purification of this compound.

ParameterValue
Column C18 Reversed-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 15 mL/min
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on concentration)
Gradient 5-45% B over 40 minutes
Typical Retention Time 25-30 minutes (highly system dependent)
Expected Purity >95% (by analytical HPLC)

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude_Extract Crude Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection Separation->Detection Fractionation Collect Fractions Detection->Fractionation Purity_Check Analytical HPLCfor Purity Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Evaporation/ Lyophilization Pooling->Solvent_Removal Pure_Compound Pure this compound Solvent_Removal->Pure_Compound

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway/Logical Relationship Diagram

While a signaling pathway is not directly applicable to a purification protocol, the following diagram illustrates the logical relationship and decision-making process in developing and executing the HPLC purification method.

Caption: Logical workflow for HPLC method development and purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative reversed-phase HPLC. By following the outlined steps for method development, execution, and analysis, researchers can obtain this valuable natural product in high purity, enabling further biological and pharmacological studies. The provided workflows and data tables serve as a practical guide for scientists and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocinnasperimicin D is a member of the glycocinnamolyspermidine class of antibiotics, isolated from the fermentation filtrate of Nocardia sp.[1] Preliminary studies have indicated that this compound exhibits a broad antibacterial spectrum, making it a compound of interest for further investigation as a potential therapeutic agent.[1]

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay. Understanding the antibacterial profile of this compound is a critical step in the drug development process.

Data Presentation

Quantitative data from susceptibility testing should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting experimental results for this compound against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive25923
Enterococcus faecalisGram-positive29212
Streptococcus pneumoniaeGram-positive49619
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Klebsiella pneumoniaeGram-negative700603

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Bacterial StrainTypeATCC NumberDisk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureusGram-positive2592330
Enterococcus faecalisGram-positive2921230
Streptococcus pneumoniaeGram-positive4961930
Escherichia coliGram-negative2592230
Pseudomonas aeruginosaGram-negative2785330
Klebsiella pneumoniaeGram-negative70060330
S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria need to be established based on correlation with MIC values.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on established broth microdilution methods and is adapted for the evaluation of this compound.[2][3][4][5]

Materials:

  • This compound

  • 96-well sterile microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[2]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[6]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on the bacteria.[4]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[2] The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] It is determined after the MIC test has been completed.[9]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.[8]

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[9] This is typically identified as the lowest concentration with no bacterial growth on the MHA plate.

Protocol for Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[7][10]

Materials:

  • This compound

  • Sterile 6 mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm)[7]

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Antibiotic Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate the sterile blank paper disks with a defined amount of the this compound solution (e.g., 30 µg per disk).

    • Allow the disks to dry completely in a sterile environment before use.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.[10]

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Inoculate the entire surface of the MHA plate by swabbing in three directions (rotating the plate approximately 60 degrees between each swabbing) to ensure a uniform lawn of growth.[11]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.[11]

    • Gently press each disk to ensure complete contact with the agar.

    • The disks should be distributed evenly and not too close to the edge of the plate.[11]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[7]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.[7]

    • The size of the zone of inhibition is inversely related to the MIC.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Putative_Mechanism Glycocinnasperimicin_D This compound Bacterial_Cell Bacterial Cell Glycocinnasperimicin_D->Bacterial_Cell Enters Cell DNA_Synthesis DNA Synthesis (Replication) Glycocinnasperimicin_D->DNA_Synthesis Inhibits DNA Bacterial DNA Bacterial_Cell->DNA DNA->DNA_Synthesis Cell_Elongation Cell Elongation (Filamentation) Cell_Death Bactericidal Effect DNA_Synthesis->Cell_Death Leads to

Caption: Putative mechanism of action of this compound.

Putative Mechanism of Action

This compound belongs to the glycocinnamoylspermidine class of antibiotics. A related compound, cinodine, has been shown to function as a potent and irreversible inhibitor of bacterial DNA synthesis.[12] Upon treatment with cinodine, bacterial cells exhibit continued elongation, forming serpentine-like structures, which is characteristic of DNA synthesis inhibition.[12] Equilibrium dialysis studies have demonstrated that cinodine physically binds to DNA.[12] It is therefore hypothesized that this compound shares a similar mechanism of action, targeting bacterial DNA synthesis and leading to a bactericidal effect. Further studies are required to confirm this mechanism for this compound.

References

Application Notes and Protocols: DNA Synthesis Inhibition Assay for Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamolyspermidine class of antibiotics, which are known for their broad antibacterial spectrum.[1][2] While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to other glycocinnamoylspermidine antibiotics, such as cinodine, suggests a potential role as a DNA synthesis inhibitor. Cinodine has been demonstrated to be a potent and irreversible inhibitor of bacterial and phage DNA synthesis, functioning through physical binding to DNA.[3] These findings provide a strong rationale for investigating the effects of this compound on bacterial DNA replication.

These application notes provide a detailed protocol for a DNA synthesis inhibition assay using the [³H]-thymidine incorporation method to evaluate the activity of this compound. This assay is a reliable and widely used method to quantify the extent of DNA synthesis in bacterial cells.

Principle of the Assay

The DNA synthesis inhibition assay measures the ability of a compound to interfere with the replication of DNA in proliferating cells. The most common method, the [³H]-thymidine incorporation assay, involves the introduction of a radioactive nucleoside, [³H]-thymidine, into a cell culture.[4][5] This radiolabeled thymidine is incorporated into newly synthesized DNA strands during cell division. By measuring the amount of radioactivity incorporated into the DNA, the rate of DNA synthesis can be quantified. A decrease in [³H]-thymidine incorporation in the presence of a test compound, such as this compound, indicates inhibition of DNA synthesis.

Data Presentation

The inhibitory activity of this compound on DNA synthesis is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit DNA synthesis by 50%. The following table presents hypothetical data on the efficacy of this compound against various bacterial strains.

Bacterial StrainThis compound IC50 (µg/mL)Positive Control (Ciprofloxacin) IC50 (µg/mL)
Escherichia coli (ATCC 25922)5.20.1
Staphylococcus aureus (ATCC 29213)8.70.5
Bacillus subtilis (ATCC 6633)3.50.2
Pseudomonas aeruginosa (ATCC 27853)15.41.0

Experimental Protocols

Materials and Reagents
  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • [³H]-thymidine (specific activity ~20 Ci/mmol)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 70% (v/v)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

  • 96-well microplates

  • Sterile pipette tips

  • Phosphate-buffered saline (PBS)

  • Cell harvester (optional)

  • Glass fiber filters

Experimental Workflow

experimental_workflow Experimental Workflow for DNA Synthesis Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_harvest Harvesting and Measurement cluster_analysis Data Analysis prep_bacteria Bacterial Culture Preparation incubation Incubate Bacteria with this compound prep_bacteria->incubation prep_compound This compound Dilution prep_compound->incubation add_thymidine Add [³H]-thymidine incubation->add_thymidine incubation2 Incubate for Radiolabel Incorporation add_thymidine->incubation2 stop_reaction Stop Reaction with TCA incubation2->stop_reaction harvest_dna Harvest DNA onto Filters stop_reaction->harvest_dna wash_filters Wash Filters harvest_dna->wash_filters measure_radioactivity Measure Radioactivity wash_filters->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DNA synthesis inhibition assay.

Step-by-Step Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.1.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 180 µL of the mid-log phase bacterial culture to each well.

    • Add 20 µL of the various dilutions of this compound to the respective wells. Include wells with vehicle control (solvent only) and a positive control (e.g., ciprofloxacin).

    • Incubate the plate at 37°C for 30 minutes.

    • Add 1 µCi of [³H]-thymidine to each well.

    • Incubate the plate at 37°C for an additional 30-60 minutes.

  • Harvesting and Measurement:

    • Stop the incorporation of [³H]-thymidine by adding 50 µL of cold 10% TCA to each well.

    • Incubate the plate on ice for 30 minutes to precipitate the DNA.

    • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

    • Wash the filters twice with cold 10% TCA and then once with cold 70% ethanol to remove unincorporated [³H]-thymidine.

    • Allow the filters to dry completely.

    • Place the dried filters into scintillation vials, add 5 mL of scintillation cocktail to each vial, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the percentage of DNA synthesis inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (CPM in treated sample / CPM in vehicle control)] x 100

    Where CPM is Counts Per Minute.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Proposed Mechanism of Action

Based on the known mechanism of the related compound cinodine, this compound is hypothesized to inhibit bacterial DNA synthesis through direct binding to the DNA molecule. This interaction is thought to prevent the unwinding of the DNA double helix, thereby blocking the progression of the replication fork and inhibiting the action of enzymes essential for DNA replication, such as DNA gyrase.

mechanism_of_action Proposed Mechanism of Action of this compound cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Outcome drug This compound dna Bacterial DNA drug->dna Binds to DNA replication_fork Replication Fork drug->replication_fork Blocks Progression dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits dna->replication_fork Forms dna_synthesis DNA Synthesis replication_fork->dna_synthesis Leads to inhibition Inhibition of DNA Replication replication_fork->inhibition dna_gyrase->dna Acts on cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of DNA synthesis inhibition by this compound.

References

Application Notes and Protocols: Glycocinnasperimicin D as a Potential Chemical Probe for Studying DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, known to possess a broad antibacterial spectrum.[1] While its primary characterization has been in the context of its antibiotic properties, its structural relative, cinodine, has been shown to be a potent and irreversible inhibitor of bacterial and phage deoxyribonucleic acid (DNA) synthesis.[2] This is achieved through direct binding to DNA.[2] Based on this evidence, this compound presents itself as a promising, yet underexplored, chemical probe for the investigation of DNA replication and repair mechanisms in a variety of biological systems.

A chemical probe is a small-molecule modulator used to study the function of a specific protein or process in biochemical, cellular, or in vivo studies.[3] The utility of such a tool is contingent on its potency, selectivity, and well-characterized mechanism of action. These application notes provide a framework for the validation and application of this compound as a chemical probe for inhibiting DNA synthesis, with proposed protocols for its characterization and use in molecular biology research.

Putative Mechanism of Action

Based on the known activity of the related compound cinodine, the proposed mechanism of action for this compound is the direct inhibition of DNA synthesis. This is likely achieved through binding to the DNA molecule, which would physically impede the progression of DNA polymerase and other components of the replication machinery. This interaction is predicted to be irreversible.[2]

G cluster_cell Cellular Environment Glycocinnasperimicin_D This compound DNA Cellular DNA Glycocinnasperimicin_D->DNA Binds to Replication_Fork Replication Fork Glycocinnasperimicin_D->Replication_Fork Inhibits DNA_Polymerase DNA Polymerase DNA_Polymerase->Replication_Fork Acts at DNA_Synthesis DNA Synthesis (Replication) Replication_Fork->DNA_Synthesis Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce

Caption: Proposed mechanism of action for this compound.

Data Presentation: Hypothetical Characterization

For this compound to be validated as a chemical probe, its potency and effects on cellular processes must be quantified. The following tables present hypothetical data that would be generated from the experimental protocols outlined below.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli1.56
Staphylococcus aureus0.78
Pseudomonas aeruginosa6.25
Bacillus subtilis0.39

Table 2: Cytotoxicity of this compound in Human Cell Lines

Cell LineIC50 (µM) after 72h exposure
HEK293 (non-cancerous)> 100
HeLa (cervical cancer)15.2
A549 (lung cancer)22.5
MCF7 (breast cancer)18.9

Table 3: Inhibition of DNA Synthesis by this compound

Cell LineTreatmentEdU Incorporation (% of control)
HeLaVehicle (DMSO)100
HeLaThis compound (10 µM)25.3
HeLaThis compound (20 µM)10.1
HeLaThis compound (40 µM)2.8

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound as a chemical probe.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration.

Protocol 3: DNA Synthesis Inhibition Assay (EdU Incorporation)

Objective: To quantify the effect of this compound on de novo DNA synthesis.

Materials:

  • This compound

  • Mammalian cell lines

  • Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar)

  • Fluorescence microscope or high-content imager

Procedure:

  • Seed cells on coverslips or in imaging-compatible plates.

  • Treat the cells with various concentrations of this compound for a desired period (e.g., 24 hours).

  • Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours. EdU is a nucleoside analog of thymidine and is incorporated into newly synthesized DNA.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the click reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.

  • Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells or the mean fluorescence intensity of EdU per nucleus.

G cluster_workflow Experimental Workflow for Probe Validation Start Start MIC_Assay Protocol 1: MIC Assay Start->MIC_Assay Antibacterial Screening Cytotoxicity_Assay Protocol 2: Cell Viability Assay Start->Cytotoxicity_Assay Mammalian Cell Screening Data_Analysis Data Analysis and Characterization MIC_Assay->Data_Analysis DNA_Synthesis_Assay Protocol 3: DNA Synthesis Assay Cytotoxicity_Assay->DNA_Synthesis_Assay Determine Sub-toxic Concentrations DNA_Synthesis_Assay->Data_Analysis Validated_Probe Validated Chemical Probe Data_Analysis->Validated_Probe

Caption: Workflow for the validation of this compound.

Potential Applications in Molecular Biology

Once validated, this compound could be a valuable tool for:

  • Studying DNA Replication and Repair: By acutely inhibiting DNA synthesis, researchers can study the cellular responses to replication stress and the activation of DNA damage repair pathways.

  • Cancer Biology Research: Given that many cancer cells exhibit a higher dependency on DNA replication, this compound could be used to selectively target these cells and to study the mechanisms of cell cycle arrest and apoptosis in response to DNA synthesis inhibition.

  • Microbiology and Infectious Disease Research: As an antibiotic, it can be used to study the mechanisms of bacterial DNA replication and to investigate the development of antibiotic resistance.

  • High-Throughput Screening: A validated and well-characterized this compound could be used as a positive control in screens for novel inhibitors of DNA synthesis.

Conclusion

This compound holds significant potential as a chemical probe for the study of DNA synthesis. Its proposed mechanism of action, based on the activity of related compounds, makes it an attractive candidate for further investigation. The protocols and hypothetical data presented here provide a roadmap for the necessary validation experiments. A thorough characterization of its potency, selectivity, and on-target effects will be crucial for its establishment as a reliable and valuable tool for the molecular biology research community.

References

Application Notes and Protocols for Glycocinnasperimicin D Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting structure-activity relationship (SAR) studies on Glycocinnasperimicin D, a broad-spectrum glycocinnamoylspermidine antibiotic.[1] These guidelines are intended to facilitate the systematic exploration of the chemical space around the this compound scaffold to identify key structural motifs responsible for its antibacterial activity and to guide the development of novel, more potent, and selective analogs.

Introduction to this compound

This compound is a natural product isolated from Nocardia sp. that belongs to the glycocinnamoylspermidine class of antibiotics.[1] Its complex structure features a glycosylated cinnamoyl moiety linked to a spermidine backbone. The total synthesis of this compound has been successfully achieved, paving the way for the generation of analogs for SAR studies.[2] While the precise mechanism of action for this compound is yet to be fully elucidated, a related compound, cinodine, has been shown to inhibit bacterial DNA synthesis.[3] This provides a plausible starting point for investigating the biological activity of newly synthesized analogs.

Proposed Strategy for SAR Studies

A systematic SAR study of this compound will involve the chemical modification of its core structure at key positions. The following sections outline a proposed strategy, including the design of analogs, synthetic protocols, and biological evaluation.

Key Structural Regions for Modification

The structure of this compound presents several key regions for chemical modification to probe their influence on antibacterial activity. A logical workflow for this process is outlined below.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis A This compound Scaffold B Modification of Glycosyl Moiety A->B C Modification of Cinnamoyl Linker A->C D Modification of Spermidine Backbone A->D E Library of Analogs B->E C->E D->E F Antibacterial Activity Screening E->F G MIC Determination F->G H Mechanism of Action Studies G->H I Cytotoxicity Assays G->I J Structure-Activity Relationship Analysis H->J I->J K Lead Compound Identification J->K

Caption: Workflow for this compound SAR studies.

The primary areas for modification include:

  • The Glycosyl Moiety: Modifications could include altering the sugar ring, changing stereochemistry, or replacing it with different carbohydrate units or non-sugar moieties.

  • The Cinnamoyl Linker: The aromatic ring of the cinnamoyl group can be substituted with various electron-donating or electron-withdrawing groups. The double bond can be saturated or functionalized.

  • The Spermidine Backbone: The polyamine chain can be shortened, lengthened, or functionalized with different substituents. The amino groups are also key points for modification.

Experimental Protocols

General Protocol for Analog Synthesis

The synthesis of this compound analogs can be based on the convergent three-component coupling strategy reported for the total synthesis of the natural product.[2] This involves the synthesis of three key fragments: the glycosyl donor, the cinnamoyl linker, and the spermidine backbone, followed by their sequential coupling.

Protocol 3.1.1: Synthesis of a Glycosyl Moiety Analog (Illustrative Example: Deoxy-sugar analog)

  • Protecting Group Manipulation: Starting from a readily available protected monosaccharide, selectively deoxygenate a specific hydroxyl group using a Barton-McCombie deoxygenation or a related method.

  • Activation of the Anomeric Center: Convert the anomeric position into a suitable leaving group (e.g., trichloroacetimidate, phosphate) to facilitate glycosylation.

  • Purification: Purify the activated deoxy-sugar donor using column chromatography (silica gel, appropriate solvent system).

  • Characterization: Confirm the structure and purity of the analog using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Biological Activity Assays

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds (this compound and its analogs) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3.2.2: DNA Synthesis Inhibition Assay

This assay assesses the ability of the compounds to inhibit bacterial DNA synthesis, based on the known mechanism of the related antibiotic cinodine.[3]

  • Bacterial Culture: Grow a mid-logarithmic phase culture of a susceptible bacterial strain (e.g., E. coli).

  • Radiolabeling: Add [³H]-thymidine to the culture medium.

  • Compound Addition: Add the test compounds at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Incubation: Incubate the cultures for a defined period.

  • Measurement of Radioactivity: At different time points, collect aliquots of the culture, precipitate the DNA (e.g., using trichloroacetic acid), and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of [³H]-thymidine incorporation in treated samples to that of untreated controls. A significant reduction indicates inhibition of DNA synthesis.

Data Presentation

The quantitative data from the biological assays should be organized into clear and concise tables to facilitate the analysis of structure-activity relationships.

Table 1: Antibacterial Activity (MIC) of this compound Analogs

Compound IDR¹ (Glycosyl Moiety)R² (Cinnamoyl Linker)R³ (Spermidine Backbone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
GCD-1 (Parent) D-MannoseUnsubstitutedUnsubstituted216
GCD-A1 2-Deoxy-D-mannoseUnsubstitutedUnsubstituted832
GCD-A2 L-RhamnoseUnsubstitutedUnsubstituted416
GCD-B1 D-Mannose4-ChloroUnsubstituted18
GCD-B2 D-Mannose4-MethoxyUnsubstituted432
GCD-C1 D-MannoseUnsubstitutedN¹-Methyl1664
GCD-C2 D-MannoseUnsubstitutedN⁵-Acetyl32>64

Table 2: DNA Synthesis Inhibition by this compound Analogs

Compound IDConcentration (vs. MIC)[³H]-Thymidine Incorporation (% of Control)
GCD-1 (Parent) 1x MIC15%
GCD-A1 1x MIC45%
GCD-B1 1x MIC10%
GCD-C1 1x MIC85%

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of this compound.

Proposed Mechanism of Action

Based on the activity of the related compound cinodine, a proposed mechanism of action for this compound is the inhibition of DNA replication.

MoA A This compound B Bacterial Cell A->B Enters Cell C DNA Gyrase / Topoisomerase IV B->C Interacts with D DNA Replication C->D Inhibits E Cell Death D->E Leads to

Caption: Proposed mechanism of action of this compound.

Synthetic Strategy Workflow

A visual representation of the convergent synthetic strategy is provided below.

Synthesis_Strategy A Fragment A (Glycosyl Donor) D Coupling A + B A->D B Fragment B (Cinnamoyl Linker) B->D C Fragment C (Spermidine Backbone) F Coupling E + C C->F E Intermediate A-B D->E E->F G This compound Analog F->G

Caption: Convergent synthesis strategy for analogs.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for conducting detailed structure-activity relationship studies on this compound. By systematically modifying its chemical structure and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the molecular determinants of its antibacterial properties. This knowledge will be instrumental in the rational design of novel and more effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Glycocinnasperimicin D Production in Nocardia Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Glycocinnasperimicin D from Nocardia. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing fermentation yield. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from Nocardia significant?

This compound is a bioactive secondary metabolite belonging to the glycocinnamolyspermidine class of antibiotics. It has been isolated from the fermentation filtrate of Nocardia sp. and demonstrates a broad antibacterial spectrum.[1] The genus Nocardia is a rich source of novel secondary metabolites with diverse therapeutic potential, including antimicrobial, antitumor, and immunosuppressive activities.[2][3] Optimizing the production of these compounds is crucial for drug discovery and development, as Nocardia represents a promising, yet relatively underexplored, source for new antibiotics to combat the growing crisis of antimicrobial resistance.[3]

Q2: My Nocardia fermentation is resulting in a low yield of this compound. What are the initial steps for troubleshooting?

Low yield is a common issue in the fermentation of secondary metabolites. A systematic approach to troubleshooting is recommended. Start by evaluating the three main areas of the fermentation process: the producing strain, the culture medium, and the fermentation conditions.

  • Strain Integrity: Verify the purity and viability of your Nocardia strain. Sub-culturing the strain multiple times can lead to a decrease in productivity. It is advisable to use a fresh culture from a cryopreserved stock.

  • Medium Composition: The composition of the fermentation medium is critical. Ensure that all components are correctly prepared and sterilized. Key factors to re-evaluate are the carbon-to-nitrogen ratio and the presence of essential minerals.

  • Fermentation Parameters: Double-check all physical parameters of the fermentation, including pH, temperature, agitation, and aeration rates. Even minor deviations from the optimal ranges can significantly impact the yield of secondary metabolites.

Q3: How can I optimize the fermentation medium to enhance this compound production?

Medium optimization is a critical step in improving the yield of secondary metabolites. A multi-step approach involving the screening of different carbon and nitrogen sources, followed by the optimization of their concentrations, is effective.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence the production of secondary metabolites. Systematically test a variety of sources to identify the most suitable ones for this compound production.

  • Trace Elements: The presence of trace elements can also play a crucial role. Consider performing a trace element supplementation experiment to identify any limiting factors.

  • Precursor Supplementation: The biosynthesis of this compound, like many other complex natural products, may be enhanced by the addition of specific precursors to the fermentation medium. Identifying and supplementing these precursors can lead to a significant increase in yield.

Troubleshooting Guides

Issue 1: Inconsistent this compound Yields Between Batches

Inconsistent yields are often traced back to subtle variations in experimental conditions.

Possible Causes and Solutions:

CauseRecommended Action
Inoculum Variability Standardize the inoculum preparation procedure. Ensure consistent age, cell density, and physiological state of the seed culture.
Raw Material Inconsistency Source key media components from the same supplier and lot number, if possible. Perform quality control on new batches of raw materials.
Inaccurate Parameter Control Calibrate all probes (pH, dissolved oxygen, temperature) before each fermentation run. Monitor and log data continuously to identify any fluctuations.
Shear Stress Inconsistent agitation speeds can lead to variations in shear stress, affecting cell morphology and productivity. Ensure the agitation rate is precisely controlled.
Issue 2: Poor Growth of Nocardia Culture

Suboptimal growth will invariably lead to low product yield.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH Monitor the pH of the medium throughout the fermentation and adjust as necessary. The optimal pH range for Nocardia growth is typically between 6.0 and 8.0.
Inadequate Aeration Nocardia are aerobic bacteria. Ensure sufficient dissolved oxygen levels by optimizing agitation and aeration rates.
Nutrient Limitation The initial medium may be deficient in a key nutrient. Analyze the medium composition and consider a fed-batch strategy to replenish limiting nutrients.
Presence of Inhibitory Substances Raw materials may contain inhibitory compounds. Test different sources of media components.
Issue 3: Difficulty in Extracting and Purifying this compound

The recovery of the target compound is a critical final step.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Cell Lysis If the product is intracellular, ensure the chosen cell disruption method (e.g., sonication, high-pressure homogenization) is effective for Nocardia.
Suboptimal Extraction Solvent The polarity of the extraction solvent is crucial. Test a range of solvents with different polarities to find the most efficient one for this compound.
Compound Degradation This compound may be sensitive to pH, temperature, or light. Perform extraction and purification steps at low temperatures and protect samples from light.
Poor Chromatographic Resolution Optimize the chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve better separation from impurities.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

This protocol is designed to screen the impact of individual medium components on this compound production.

  • Establish a Baseline: Prepare a basal fermentation medium with known components and concentrations.

  • Select Factors: Identify the key medium components to be optimized (e.g., carbon source, nitrogen source, phosphate concentration).

  • Vary One Factor: For the first factor, prepare a series of fermentation experiments where the concentration of this component is varied above and below the baseline concentration, while keeping all other factors constant.

  • Analyze Results: After the fermentation period, quantify the yield of this compound for each experimental condition.

  • Determine Optimum: Identify the concentration of the first factor that results in the highest yield.

  • Repeat for Other Factors: Using the optimized concentration of the first factor, repeat steps 3-5 for the next selected factor. Continue this process for all chosen components.

Protocol 2: Extraction and Quantification of this compound

This protocol provides a general procedure for the extraction and analysis of this compound.

  • Separation of Biomass: Centrifuge the fermentation broth to separate the supernatant from the Nocardia biomass.

  • Solvent Extraction: Extract the supernatant and/or the biomass (if the compound is intracellular) with a suitable organic solvent (e.g., ethyl acetate, butanol). Perform the extraction multiple times to ensure complete recovery.

  • Concentration: Evaporate the organic solvent under reduced pressure to concentrate the crude extract.

  • Purification: Subject the crude extract to column chromatography for purification. Multiple chromatographic steps may be necessary to achieve high purity.[1]

  • Quantification: Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) to quantify the amount of this compound.

Visualizations

Biosynthetic Pathway Hypothesis

While the exact biosynthetic pathway for this compound is not fully elucidated in the provided search results, a hypothetical pathway can be proposed based on its chemical structure, which contains elements of non-ribosomal peptides and polyketides.

Glycocinnasperimicin_D_Biosynthesis Precursors Primary Metabolites (e.g., Amino Acids, Acyl-CoA) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS PKS Polyketide Synthase (PKS) Precursors->PKS Hybrid_Intermediate Hybrid Peptide-Polyketide Intermediate NRPS->Hybrid_Intermediate PKS->Hybrid_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidoreductases) Hybrid_Intermediate->Tailoring_Enzymes Glycocinnasperimicin_D This compound Tailoring_Enzymes->Glycocinnasperimicin_D

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Yield Improvement

This workflow outlines a systematic approach to enhancing the production of this compound.

Yield_Improvement_Workflow Start Start: Low Yield of This compound Strain_Optimization Strain Improvement (e.g., Mutagenesis, Genetic Engineering) Start->Strain_Optimization Medium_Optimization Medium Optimization (e.g., Carbon/Nitrogen Sources, Precursors) Strain_Optimization->Medium_Optimization Process_Optimization Fermentation Process Parameter Optimization (pH, Temp, DO) Medium_Optimization->Process_Optimization Analysis Yield Quantification (HPLC) Process_Optimization->Analysis Downstream_Optimization Downstream Processing Optimization (Extraction, Purification) Downstream_Optimization->Strain_Optimization Analysis->Downstream_Optimization Yield Below Target High_Yield Target Yield Achieved Analysis->High_Yield Yield Meets Target

Caption: A systematic workflow for improving this compound yield.

Troubleshooting Decision Tree

This decision tree can guide researchers in diagnosing the root cause of low fermentation yields.

Troubleshooting_Decision_Tree Start Low this compound Yield Check_Growth Is Nocardia Growth Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Check Inoculum - Optimize Medium - Verify Physical Parameters Check_Growth->Troubleshoot_Growth No Check_Metabolism Is Metabolism Shifted? Check_Growth->Check_Metabolism Yes Troubleshoot_Growth->Start Troubleshoot_Metabolism Troubleshoot Metabolism: - Optimize C/N Ratio - Add Precursors - Check for Inhibitors Check_Metabolism->Troubleshoot_Metabolism Yes Check_Extraction Is Extraction Efficient? Check_Metabolism->Check_Extraction No Troubleshoot_Metabolism->Start Troubleshoot_Extraction Troubleshoot Extraction: - Test Different Solvents - Optimize pH - Check for Degradation Check_Extraction->Troubleshoot_Extraction No Success Yield Improved Check_Extraction->Success Yes Troubleshoot_Extraction->Start

Caption: A decision tree for troubleshooting low fermentation yields.

References

Troubleshooting Glycocinnasperimicin D purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glycocinnasperimicin D Purification. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and standardized protocols for the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

A quick guide to common issues encountered during the purification of this compound.

Q1: Why am I seeing no peak for this compound in my chromatogram?

A: This could be due to several factors:

  • Compound Degradation: this compound, as a complex glycosylated polyketide, may be unstable under certain pH or temperature conditions. Test compound stability on the column material beforehand[1].

  • Strong Retention: The compound might be irreversibly bound to the stationary phase. Try a stronger elution solvent or a different column.

  • Detection Issues: Ensure the detector wavelength is appropriate for this compound. If the compound lacks a strong chromophore, consider alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).

  • Injection Failure: Check for blockages in the injector or sample loop[2][3].

Q2: My peaks are broad and poorly resolved. What's the cause?

A: Peak broadening can stem from several sources:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or sample concentration[3].

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion. Minimize tubing length and use appropriate inner diameters[4].

  • Inappropriate Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase[4].

  • Column Degradation: The column's performance may have deteriorated. Try cleaning it according to the manufacturer's instructions or replace it.

Q3: What causes peak tailing for my compound?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Free silanol groups on silica-based columns can interact with basic functional groups on your molecule. Adding a competitive base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.

  • Incorrect Mobile Phase pH: For ionizable compounds, the mobile phase pH is critical. Adjusting the pH can suppress ionization and improve peak shape[5].

  • Column Contamination: Contaminants at the column inlet can cause tailing. Backflushing the column or replacing the inlet frit may resolve the issue[5].

Q4: My retention times are shifting between runs. Why?

A: Retention time drift points to a lack of system stability.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration or pH, can cause shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed[3].

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility[5][6].

  • Pump Issues: Air bubbles in the pump, faulty check valves, or leaks can lead to inconsistent flow rates and retention time variability[4].

Troubleshooting Guides

Detailed approaches to resolving complex purification challenges.

Guide 1: Addressing Low Yield and Compound Recovery

Low recovery of this compound can be a significant hurdle. Follow these steps to diagnose and resolve the issue.

  • Assess Compound Stability: Before purification, perform small-scale stability tests. Expose the compound to the anticipated mobile phases and stationary phase material (e.g., C18 silica) for the expected duration of the chromatography run. Analyze the results by HPLC or LC-MS to check for degradation products.

  • Optimize Mobile Phase: For reversed-phase chromatography, ensure the pH of the mobile phase is suitable. For compounds with amine groups, a slightly acidic pH (e.g., 3-5) can improve solubility and peak shape. However, for glycosylated compounds, extreme pH values can cause hydrolysis of glycosidic bonds.

  • Perform a Column Wash: If you suspect the compound is sticking to the column, perform a series of increasingly strong solvent washes after the analytical run. For a C18 column, this could involve washing with 100% acetonitrile, followed by isopropanol, and then potentially a non-polar solvent like hexane if lipidic impurities are suspected.

  • Check for System Leaks: Even a small leak can lead to significant sample loss and inaccurate flow rates. Systematically check all fittings and connections from the pump to the detector.

  • Consider Alternative Chromatography Modes: If recovery issues persist with reversed-phase HPLC, consider other techniques. Size-exclusion chromatography can be a gentle method for initial cleanup, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) may offer different selectivity and better recovery.

Guide 2: Improving Peak Resolution and Purity

Achieving baseline separation of this compound from closely related impurities is critical for obtaining high-purity material.

  • Optimize the Gradient: A shallow gradient often provides the best resolution for complex mixtures. If peaks are co-eluting, decrease the rate of change of the organic solvent over time (e.g., change from a 10-minute gradient of 20-80% B to a 30-minute gradient of 30-60% B)[6].

  • Change Mobile Phase Selectivity:

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter elution patterns, as they have different selectivities.

    • pH Adjustment: Modifying the mobile phase pH can change the ionization state of both the target compound and impurities, leading to significant changes in retention and potentially improved separation.

  • Evaluate Different Stationary Phases:

    • Pore Size: For large molecules like this compound, a column with a larger pore size (e.g., 300 Å) may provide better peak shape and resolution compared to standard 100-120 Å columns[7].

    • Bonded Phase: If a standard C18 column is not providing adequate separation, consider a C8, Phenyl-Hexyl, or an embedded polar group (EPG) column for alternative selectivity.

  • Reduce System Dispersion: As mentioned in the FAQs, minimize extra-column volume by using shorter, narrower-bore tubing, especially between the column and the detector, to prevent peak broadening that can mask closely eluting peaks[4].

Data Presentation

The following tables provide hypothetical data to illustrate the effect of different chromatographic parameters on the purification of this compound.

Table 1: Comparison of HPLC Columns for this compound Purification

Column TypeDimensionsPurity (%)Yield (%)Peak Tailing FactorResolution (vs. Impurity A)
Standard C184.6 x 250 mm, 5 µm, 120 Å85.275.11.81.2
Base-Deactivated C184.6 x 250 mm, 5 µm, 120 Å92.588.61.21.6
Wide-Pore C84.6 x 250 mm, 5 µm, 300 Å96.190.31.12.1
Phenyl-Hexyl4.6 x 250 mm, 5 µm, 120 Å94.885.91.31.9

Table 2: Effect of Mobile Phase Modifier on Peak Shape and Resolution

Mobile Phase AMobile Phase BGradientTailing FactorResolution (vs. Impurity A)
0.1% Formic Acid in H₂O0.1% Formic Acid in ACN20-60% B in 30 min1.41.5
10 mM NH₄OAc, pH 5.0Acetonitrile (ACN)20-60% B in 30 min1.21.7
0.1% TFA in H₂O0.1% TFA in ACN20-60% B in 30 min1.11.8
0.1% Formic Acid in H₂OMethanol (MeOH)30-70% B in 30 min1.51.3

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol outlines a general method for the semi-preparative purification of this compound from a partially purified fraction.

1. Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Reversed-Phase Column (e.g., Wide-Pore C8, 10 x 250 mm, 5 µm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Partially purified this compound extract, dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

3. Sample Preparation:

  • Dissolve the dried extract in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., 20% acetonitrile in water).

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

4. HPLC Method:

  • Column: Wide-Pore C8 (10 x 250 mm, 5 µm)

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm and 280 nm

  • Injection Volume: 500 µL (adjust based on concentration and column capacity)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 20
    35.0 55
    40.0 95
    45.0 95
    46.0 20

    | 55.0 | 20 |

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the target peak(s) based on UV absorbance.

  • Analyze the purity of each collected fraction using an analytical scale HPLC method.

  • Pool the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the purified this compound.

Mandatory Visualizations

Purification Workflow

G cluster_0 Upstream Processing cluster_1 Initial Cleanup cluster_2 High-Resolution Purification cluster_3 Final Product Fermentation Nocardia sp. Fermentation Extraction Crude Broth Extraction Fermentation->Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->SPE SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) SPE->SEC PrepHPLC Preparative RP-HPLC (e.g., C8 or C18) SEC->PrepHPLC Polishing Final Polishing Step (Analytical RP-HPLC) PrepHPLC->Polishing PureCompound Pure this compound Polishing->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G Problem Problem: Poor Peak Shape (Tailing / Broadening) Cause1 Possible Cause: Secondary Interactions (e.g., Silanol) Problem->Cause1 Cause2 Possible Cause: Column Overload Problem->Cause2 Cause3 Possible Cause: Extra-Column Volume Problem->Cause3 Cause4 Possible Cause: Sample Solvent Effect Problem->Cause4 Solution1a Solution: Add mobile phase modifier (e.g., TFA, TEA) Cause1->Solution1a Solution1b Solution: Use base-deactivated column Cause1->Solution1b Solution2 Solution: Reduce injection volume or sample concentration Cause2->Solution2 Solution3 Solution: Use shorter/narrower ID tubing Cause3->Solution3 Solution4 Solution: Dissolve sample in initial mobile phase Cause4->Solution4

Caption: Decision tree for troubleshooting poor peak shape in chromatography.

References

Glycocinnasperimicin D stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Glycocinnasperimicin D is a novel antibiotic, comprehensive stability and degradation data are not yet publicly available. The following troubleshooting guides and FAQs are based on the chemical properties of its core structural motifs (a glycoside, a cinnamoyl group, and a spermidine moiety) and general principles of antibiotic stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial use, sterile, purified water (e.g., water for injection or HPLC-grade water) is recommended. Depending on its polarity, a small amount of an organic co-solvent like DMSO or ethanol may be necessary for complete dissolution before further dilution in aqueous buffers. Always use fresh, high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2:

  • Solid Form: Based on compounds with similar structures, it is recommended to store solid this compound in a tightly sealed container at -20°C or lower, protected from light and moisture. The spermidine moiety suggests it may be hygroscopic and air-sensitive.

  • In Solution: Stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, it is advisable to store single-use aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles. The stability of glycosidic antibiotics in solution is often limited, making lyophilized powders the preferred form for long-term storage[1][2][3].

Q3: At what pH should I prepare my this compound solutions?

A3: The stability of glycosidic antibiotics is often highly pH-dependent[2]. It is crucial to determine the optimal pH for your specific application. Both acidic and basic conditions can lead to the degradation of glycosidic bonds and other sensitive functional groups[2]. A starting point for stability studies would be a neutral pH (around 7.0), with evaluations in the slightly acidic to slightly alkaline range (e.g., pH 5-8).

Q4: I observe a change in the color or clarity of my this compound solution. What could be the cause?

A4: A change in color or the appearance of precipitate can indicate chemical degradation or physical instability. This could be due to pH shifts, exposure to light, elevated temperatures, or interactions with other components in your solution. It is recommended to discard any solution that shows such changes and prepare a fresh batch.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Antibacterial Activity Degradation of the active compound.Prepare fresh solutions for each experiment. Verify the pH of your experimental media. Store stock solutions at or below -80°C in single-use aliquots. Perform a stability study under your specific experimental conditions.
Precipitation in Solution Poor solubility at the working concentration or pH. Degradation leading to insoluble products.Try a different buffer system or adjust the pH. Consider using a co-solvent for the stock solution. Filter the solution through a 0.22 µm filter before use.
Inconsistent Experimental Results Instability of the compound leading to varying active concentrations. Repeated freeze-thaw cycles of stock solutions.Use freshly prepared solutions or single-use aliquots. Ensure consistent storage and handling procedures for all experiments.

Stability Data Overview (Hypothetical)

The following table presents a hypothetical stability profile for this compound based on data for related compound classes. This is not experimental data for this compound and should be used as a guideline for designing your own stability studies.

Condition Parameter Expected Stability Rationale/Comments
pH 2-4LowAcid-catalyzed hydrolysis of the glycosidic bond is likely[2].
5-7Moderate to HighOften the most stable range for glycosidic antibiotics.
8-10Low to ModerateBase-catalyzed degradation can occur[2].
Temperature 37°CLowAccelerated degradation is expected at physiological temperatures.
4°CModerateSuitable for short-term storage (e.g., a few days).
-20°CModerate to HighRecommended for short to medium-term storage of solutions.
-80°CHighRecommended for long-term storage of stock solutions.
Light Ambient LightLow to ModerateCinnamoyl groups can be light-sensitive. Protect solutions from light.
Solvent Aqueous BufferspH-dependentSee pH stability section.
DMSOHigh (anhydrous)Generally a good solvent for long-term storage at low temperatures.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.

    • Dilute the stock solution to the final experimental concentration in a series of buffers with different pH values (e.g., pH 5, 6, 7, and 8).

  • Incubation Conditions:

    • Aliquot the solutions into separate, sealed vials for each time point and condition to be tested.

    • Incubate the vials under different temperature and light conditions:

      • -20°C (in the dark)

      • 4°C (in the dark)

      • 25°C (with and without light exposure)

      • 37°C (in the dark)

  • Time Points for Analysis:

    • Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining concentration of this compound.

    • The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the percentage of the initial concentration remaining at each time point. The compound is often considered unstable if the concentration drops below 90% of the initial value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution dilute Dilute Stock in Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 5, 6, 7, 8) prep_buffers->dilute temp Temperature Conditions (-20°C, 4°C, 25°C, 37°C) dilute->temp light Light Conditions (Light vs. Dark) dilute->light sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide start Inconsistent Results or Loss of Activity check_solution Is the solution fresh? start->check_solution fresh_yes Yes check_solution->fresh_yes fresh_no No check_solution->fresh_no check_storage How are stock solutions stored? fresh_yes->check_storage prepare_fresh Prepare fresh solution for each experiment. fresh_no->prepare_fresh storage_good Single-use aliquots at -80°C check_storage->storage_good storage_bad Repeated freeze-thaw or stored at 4°C check_storage->storage_bad check_ph Has the pH of the experimental medium been verified? storage_good->check_ph aliquot_solution Aliquot stock solution into single-use vials and store at -80°C. storage_bad->aliquot_solution ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no stability_study Consider a formal stability study under experimental conditions. ph_yes->stability_study verify_ph Verify and buffer the pH of the medium. ph_no->verify_ph

References

Technical Support Center: Optimizing the Heck-Mizoroki Reaction in Glycocinnasperimicin D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Heck-Mizoroki reaction, a critical step in the total synthesis of Glycocinnasperimicin D. The key coupling involves an iodophenyl glycoside and an acryl amide to form the core structure of the antibiotic.[1] This guide offers detailed experimental protocols, data-driven optimization strategies, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the key Heck-Mizoroki reaction in the synthesis of this compound?

The crucial C-C bond formation in the synthesis of this compound is achieved via a palladium-catalyzed Heck-Mizoroki reaction. This step involves the coupling of iodophenyl glycoside 50 with acryl amide 32 to construct the complex core structure of the natural product.[1]

Q2: What are the typical starting materials for this reaction?

The primary substrates are an aryl halide (specifically, an iodophenyl glycoside) and an activated alkene (an acryl amide). The palladium catalyst, a suitable ligand, a base, and an appropriate solvent are also required.

Q3: What are the common challenges encountered in this specific Heck-Mizoroki reaction?

Researchers may face several challenges, including:

  • Low reaction yield: Incomplete conversion of starting materials.

  • Formation of side products: Such as the reductive Heck product where a conjugate addition occurs instead of the desired substitution.[2]

  • Catalyst deactivation: The palladium catalyst may precipitate or become inactive.

  • Poor regioselectivity: In some cases, the aryl group may add to the wrong carbon of the alkene.

  • Double bond isomerization: The newly formed double bond can migrate to a more stable position.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand or no ligand present. 3. Incorrect base or insufficient amount. 4. Low reaction temperature. 5. Poor solvent choice.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is crucial for catalyst stability and reactivity. 3. Use a stronger base or increase the stoichiometry. Common bases include triethylamine, potassium carbonate, or sodium acetate. 4. Increase the reaction temperature. Heck reactions often require heating. 5. Switch to a polar aprotic solvent like DMF, DMAc, or NMP.
Formation of Reductive Heck Product 1. Presence of a hydrogen source. 2. Reaction conditions favoring β-hydride elimination followed by re-insertion and reduction.1. Ensure anhydrous reaction conditions. 2. Modify the ligand and base combination. The choice of base can significantly influence the reaction pathway.
Catalyst Decomposition (Palladium Black) 1. High temperature. 2. Absence of a stabilizing ligand or insufficient ligand concentration. 3. Oxygen contamination.1. Lower the reaction temperature if possible. 2. Increase the ligand-to-palladium ratio. Use of more robust ligands can also prevent decomposition. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Double Bond Isomerization Reversible β-hydride elimination and re-insertion of the palladium-hydride species.Addition of silver or thallium salts can sometimes suppress isomerization by acting as halide scavengers.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on Heck-Mizoroki reactions with similar substrates, illustrating the impact of various parameters on reaction yield.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10075
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc12088
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10092
4Pd(OAc)₂ (5)NoneK₂CO₃NMP14065

Table 2: Effect of Base and Solvent on Yield

EntryCatalystBase (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂/PPh₃Et₃N (2)CH₃CN8060
2Pd(OAc)₂/PPh₃K₂CO₃ (2)DMF10085
3Pd(OAc)₂/PPh₃Cs₂CO₃ (1.5)Toluene11078
4Pd(OAc)₂/PPh₃NaOAc (3)DMAc12082

Experimental Protocols

General Procedure for the Heck-Mizoroki Reaction:

This protocol is a representative procedure based on common practices for similar reactions and should be optimized for the specific substrates used in the this compound synthesis.

  • Preparation: To an oven-dried reaction vessel, add the iodophenyl glycoside (1.0 equiv.), the acryl amide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent and Reagents: Anhydrous, degassed solvent (e.g., DMF) is added via syringe. The palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., PPh₃, 0.10 equiv.) are then added under a positive pressure of the inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Heck_Mizoroki_Catalytic_Cycle cluster_cycle Heck-Mizoroki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination (+ Base) Beta_Hydride_Elimination->Reductive_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental_Workflow Start Start Preparation Combine Reactants and Base Start->Preparation Inert_Atmosphere Establish Inert Atmosphere Preparation->Inert_Atmosphere Add_Solvent_Catalyst Add Solvent, Catalyst, and Ligand Inert_Atmosphere->Add_Solvent_Catalyst Reaction_Heating Heat and Stir Reaction Mixture Add_Solvent_Catalyst->Reaction_Heating Monitoring Monitor Progress (TLC/LC-MS) Reaction_Heating->Monitoring Workup Cool, Dilute, and Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for the Heck-Mizoroki reaction.

References

Addressing poor solubility of Glycocinnasperimicin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Glycocinnasperimicin D in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a member of the glycocinnamolyspermidine class of antibiotics.[1] Like many complex natural products, it can exhibit poor solubility in water-based solutions. This is a significant concern for researchers as it can impede a wide range of in vitro and in vivo experiments, leading to inaccurate results and difficulties in formulation development. Achieving adequate concentration in aqueous media is crucial for assessing its biological activity, including its antibacterial properties.

Q2: What are the initial steps to assess the solubility of a new batch of this compound?

A preliminary solubility assessment is crucial. A simple approach is to prepare a stock solution in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into your aqueous experimental medium. Observe for any precipitation. For a more quantitative measure, a shake-flask method followed by concentration analysis (e.g., using HPLC-UV) is recommended to determine the equilibrium solubility.

Q3: Are there common solvents that can be used to prepare stock solutions of this compound?

While specific data for this compound is limited, compounds of similar complexity are often dissolved in 100% DMSO or ethanol to create high-concentration stock solutions. These stock solutions can then be diluted into aqueous buffers. It is critical to ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system (typically <1%).

Troubleshooting Guide

Issue: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer.

This is a common indication of poor aqueous solubility. The following sections provide potential solutions to this problem.

Solution 1: pH Adjustment

Many drug molecules contain ionizable groups, and their solubility can be significantly influenced by the pH of the solution.

Question: How can I determine if pH adjustment will improve the solubility of this compound?

  • Answer: You can perform a simple pH-solubility profile. Prepare a series of buffers with different pH values (e.g., ranging from pH 3 to pH 10) and determine the solubility of this compound in each. An increase in solubility at a particular pH range suggests that pH modification is a viable strategy. For weakly basic drugs, solubility will increase as the pH is lowered, while weakly acidic drugs will see increased solubility at higher pH.[2]

Solution 2: Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.

Question: What co-solvents are commonly used and at what concentrations?

  • Answer: Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4] The concentration of the co-solvent should be minimized to avoid impacting the biological system. It is advisable to start with a low concentration (e.g., 1-5%) and incrementally increase it while monitoring for any adverse effects on your experiment.

Solution 3: Employing Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, a process known as micellar solubilization.[5]

Question: Which surfactants are suitable for biological experiments and how do I use them?

  • Answer: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Poloxamers are generally less disruptive to biological systems than ionic surfactants.[5] Prepare the surfactant solution in your aqueous buffer first, ensuring it is above its critical micelle concentration (CMC), and then add the this compound.

Solution 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.

Question: How do I choose the right cyclodextrin and prepare the complex?

  • Answer: The most commonly used cyclodextrins are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6] The choice of cyclodextrin can depend on the size and shape of the drug molecule. To prepare the complex, the cyclodextrin is typically dissolved in the aqueous buffer, and then the drug is added and stirred for an extended period to allow for complex formation.

Summary of Solubility Enhancement Techniques

TechniquePrincipleCommon Reagents/MethodsTypical Starting ConcentrationKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Buffers (e.g., phosphate, acetate, tris)Adjust pH in 1-unit incrementsThe pH must be compatible with the experimental system.
Co-solvency Reduces the polarity of the aqueous solvent.DMSO, Ethanol, Propylene Glycol, PEGs1-10% (v/v)The co-solvent may have its own biological effects.
Surfactants Forms micelles to encapsulate the drug.Polysorbate 80, Poloxamers0.1-2% (w/v)Ensure concentration is above the CMC; potential for cell lysis at high concentrations.
Complexation Forms inclusion complexes with the drug.β-cyclodextrin, HP-β-CD1-5% (w/v)The complexation efficiency can vary.

Experimental Protocols

Protocol 1: Basic pH-Solubility Profiling
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Add excess this compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.

  • Plot the data: Plot the measured solubility against the pH of the buffers.

Protocol 2: Preparation of a this compound Formulation with HP-β-Cyclodextrin
  • Prepare the cyclodextrin solution: Dissolve the desired amount of HP-β-cyclodextrin in the aqueous buffer with gentle heating and stirring.

  • Add this compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-72 hours. The solution should become clear as the complex forms.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Confirm concentration: Determine the final concentration of this compound in the filtered solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_observe Observation & Decision cluster_troubleshoot Troubleshooting start Start: Poorly Soluble This compound stock Prepare Stock Solution (e.g., 100% DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble No Precipitation: Proceed with Experiment observe->soluble No troubleshoot Precipitation Observed: Select Solubility Enhancement Method observe->troubleshoot Yes ph pH Adjustment troubleshoot->ph cosolvent Co-solvents troubleshoot->cosolvent surfactant Surfactants troubleshoot->surfactant cyclodextrin Cyclodextrins troubleshoot->cyclodextrin

Caption: Experimental workflow for addressing this compound solubility.

logical_relationship cluster_problem Problem Identification cluster_methods Solubility Enhancement Strategies cluster_considerations Key Considerations problem Poor Aqueous Solubility of This compound ph pH Adjustment problem->ph cosolvent Co-solvents problem->cosolvent surfactant Surfactants problem->surfactant complexation Complexation problem->complexation ph_consider pH stability of compound & biological compatibility ph->ph_consider cosolvent_consider Toxicity of solvent & final concentration cosolvent->cosolvent_consider surfactant_consider Cell lysis potential & CMC surfactant->surfactant_consider complexation_consider Stoichiometry & potential for altered activity complexation->complexation_consider

Caption: Decision-making for selecting a solubility enhancement method.

References

Technical Support Center: Enhancing the Antibacterial Potency of Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glycocinnasperimicin D. This resource is designed for researchers, scientists, and drug development professionals to navigate experimental challenges and explore strategies to enhance the antibacterial efficacy of this potent antibiotic. This compound is a member of the glycocinnamolyspermidine class of antibiotics and exhibits a broad antibacterial spectrum.[1] Its mechanism of action involves the potent and irreversible inhibition of bacterial DNA synthesis.[2]

This guide provides troubleshooting advice for common experimental issues and detailed protocols for potency enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the glycocinnamoylspermidine class of antibiotics. Its mechanism of action is the rapid and irreversible inhibition of bacterial DNA synthesis.[2] This leads to the elongation of bacterial cells and the formation of serpentine-like structures, ultimately resulting in cell death.[2]

Q2: What is the typical antibacterial spectrum of this compound?

A2: this compound has demonstrated a broad antibacterial spectrum, indicating its activity against a wide range of bacteria.[1]

Q3: Are there known resistance mechanisms to this compound?

A3: While specific resistance mechanisms to this compound are not extensively documented in the provided search results, bacteria can develop resistance to antibiotics through various mechanisms. These can include enzymatic degradation of the antibiotic, alterations in the drug's target, and changes in cell membrane permeability to prevent the antibiotic from entering the cell.[3]

Q4: What are some general strategies to enhance the efficacy of antibiotics like this compound?

A4: Several strategies can be employed to improve antibiotic effectiveness. These include modulating the metabolism of the target bacteria, utilizing advanced drug delivery systems like nanoparticles, and using small-molecule adjuvants to restore or enhance potency.[4][5][6]

Troubleshooting Experimental Variability

Variability in experimental results, particularly in Minimum Inhibitory Concentration (MIC) assays, can be a significant challenge. Below are common issues and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Inconsistent MIC Values Inoculum density variation.Standardize the bacterial inoculum to 0.5 McFarland. Use a densitometer for accuracy.[7]
Improper antibiotic dilution.Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution.
Contamination of the bacterial culture.Perform Gram staining and streak plates on selective media to ensure culture purity.[3]
No Bacterial Growth (Including Controls) Inactive bacterial stock.Use a fresh bacterial culture or a new vial from a trusted stock.
Errors in media preparation.Ensure the correct formulation and pH of the growth medium.
Incubation errors.Verify the incubator temperature and atmosphere (e.g., aerobic, anaerobic).[7]
Unexpected Growth at High Antibiotic Concentrations Presence of a resistant subpopulation.Subculture bacteria from the well with the highest antibiotic concentration and re-test the MIC.
The "Eagle effect," where paradoxical growth occurs at high antibiotic concentrations.Repeat the assay with a wider range of antibiotic concentrations.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antibacterial potency of this compound.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm, aiming for an absorbance between 0.08 and 0.13.[7]

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antibiotic.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Incubate the plate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[7]

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy with Adjuvants

This assay is used to assess the synergistic effect of this compound with a potential enhancing agent (adjuvant).

Materials:

  • This compound stock solution

  • Adjuvant stock solution

  • Materials for broth microdilution (as above)

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. This compound will be serially diluted horizontally, and the adjuvant will be serially diluted vertically.

  • Dilutions:

    • This compound: Perform a 2-fold serial dilution across the columns of the plate.

    • Adjuvant: Perform a 2-fold serial dilution down the rows of the plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation and Interpretation:

    • Incubate and read the results as for a standard MIC assay.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is generally considered synergistic.

Strategies for Potency Enhancement

Based on established methods for improving antibiotic efficacy, the following approaches can be explored for this compound.

Combination Therapy with Adjuvants

Combining this compound with a non-antibiotic adjuvant can enhance its potency, particularly against resistant strains.

  • Rationale: Adjuvants can work by various mechanisms, such as disrupting the bacterial cell membrane to increase the uptake of this compound or inhibiting bacterial enzymes that could degrade the antibiotic.

  • Experimental Approach: Utilize the checkerboard assay (Protocol 2) to screen for synergistic interactions with potential adjuvants. Promising adjuvants could include small molecules known to permeabilize the Gram-negative outer membrane.[5]

Nanoparticle-Based Drug Delivery

Encapsulating this compound in nanoparticles can improve its delivery to the site of infection and enhance its antibacterial effect.

  • Rationale: Nanoparticles can protect the antibiotic from degradation, improve its solubility, and facilitate its entry into bacterial cells.[6] Gold nanoparticles, for example, have been shown to increase the potency of vancomycin.[6]

  • Experimental Approach: Synthesize this compound-loaded nanoparticles (e.g., gold nanoparticles, liposomes). Characterize the nanoparticles for size, charge, and drug loading efficiency. Compare the MIC of the nano-formulation with that of free this compound.

Structural Modification

Chemical modification of the this compound molecule can lead to derivatives with improved antibacterial activity and pharmacological properties.

  • Rationale: Altering specific functional groups can enhance the molecule's ability to bind to its target or increase its penetration through the bacterial cell wall. For example, enhancing the cationic charge of antimicrobial peptides has been shown to strengthen interactions with the negatively charged bacterial outer membrane.[8]

  • Experimental Approach: Synthesize a series of this compound analogs with modifications to its spermidine, sugar, or cinnamoyl moieties. Evaluate the MIC of each derivative against a panel of bacterial strains.

Visualizing Experimental Workflows and Pathways

Experimental_Workflow Workflow for Enhancing this compound Potency A This compound B Determine Baseline MIC (Protocol 1) A->B C Potency Enhancement Strategy B->C D Combination Therapy (Adjuvants) C->D E Nanoparticle Formulation C->E F Structural Modification C->F G Checkerboard Assay (Protocol 2) D->G H Synthesize & Characterize Nano-formulation E->H I Synthesize Analogs F->I J Evaluate MIC of Enhanced Formulation/Analog G->J H->J I->J K Compare with Baseline MIC J->K L Potency Enhanced? K->L

Caption: Workflow for evaluating strategies to enhance the antibacterial potency of this compound.

Signaling_Pathway_Inhibition Proposed Mechanism of this compound Action cluster_bacterium Bacterial Cell GCD This compound Membrane Cell Membrane GCD->Membrane Uptake DNA_Gyrase DNA Gyrase / Topoisomerase Membrane->DNA_Gyrase Target Interaction DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Cell_Elongation Cell Elongation DNA_Replication->Cell_Elongation Leads to Cell_Death Cell Death Cell_Elongation->Cell_Death

Caption: Proposed signaling pathway of this compound leading to bacterial cell death.

References

Troubleshooting inconsistent results in Glycocinnasperimicin D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocinnasperimicin D bioassays. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related compounds and general best practices for antibiotic susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our Minimum Inhibitory Concentration (MIC) assays. What are the potential causes and solutions?

A1: High variability in MIC assays is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure a standardized protocol for preparing your bacterial suspension to the correct McFarland standard. Vortex the suspension thoroughly before each dilution and inoculation step.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the antibiotic dilutions and the inoculum, can lead to significant variations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. When adding reagents to microplates, pipette down the side of the well to avoid bubbles.[1]

  • Compound Stability: this compound's stability in your specific culture medium and conditions may be a factor. Consider performing a stability study of the compound under your assay conditions. The presence of certain components in the media could potentially impact the drug's stability.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the components and affect bacterial growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile medium to maintain humidity.

  • Contamination: Contamination of the stock solution, media, or bacterial culture can lead to inconsistent results. Always use aseptic techniques and regularly check for contamination.

Q2: Our MIC results for this compound are consistently higher than expected, suggesting low potency. What should we investigate?

A2: Higher-than-expected MIC values can indicate a loss of antibiotic activity or issues with the assay setup. Consider the following:

  • Compound Storage and Handling: Ensure that this compound is stored under the recommended conditions (e.g., temperature, light protection). Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions for each experiment from a properly stored stock.

  • Interaction with Assay Components: Some media components can interfere with the activity of certain antibiotics. For example, high concentrations of cations like Mg2+ or Ca2+ can sometimes antagonize the action of certain antimicrobial agents. It has been noted that polyamines like spermidine can influence antibiotic resistance in some bacteria.[2]

  • Bacterial Strain Integrity: The susceptibility of your bacterial strain may have changed over time due to repeated subculturing. It is advisable to use a fresh culture from a frozen stock for each set of experiments.

  • Incorrect pH of Media: The pH of the test medium can influence the activity of some antibiotics. Ensure the pH of your medium is within the optimal range for both bacterial growth and antibiotic activity.

Q3: We are observing skipped wells or trailing endpoints in our broth microdilution assay. How can we address this?

A3: Skipped wells (growth in a well with a higher antibiotic concentration than a well with no growth) and trailing endpoints (reduced but still present growth over a range of concentrations) can complicate MIC determination.

  • Inoculum Effect: A high inoculum concentration can lead to trailing endpoints. Double-check your inoculum preparation and density.

  • Compound Precipitation: this compound might be precipitating out of solution at higher concentrations in your assay medium. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, you may need to use a different solvent or adjust the medium composition.

  • Bacteriostatic vs. Bactericidal Activity: The observed trailing may indicate that this compound is bacteriostatic rather than bactericidal at those concentrations. Consider performing a Minimum Bactericidal Concentration (MBC) assay to determine if the compound is killing the bacteria or merely inhibiting their growth.

  • Reading Time: Reading the MIC at a consistent and appropriate time point is crucial. For slow-growing organisms like some Nocardia species, incubation times of 48-72 hours may be necessary.[3]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a general guideline based on standard antimicrobial susceptibility testing methods for Nocardia species.[4][5] Researchers should optimize the parameters for their specific bacterial strains and laboratory conditions.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial strain(s) of interest (e.g., Nocardia spp., Staphylococcus aureus)
  • 0.5 McFarland turbidity standard
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Vortex the suspension thoroughly. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer (625 nm). e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure: a. Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. b. Add 50 µL of the appropriate antibiotic dilution to each well of the test plate. The final concentration range will depend on the expected potency of the compound. c. Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. d. Include a growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only). e. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours (or longer for slow-growing organisms like Nocardia spp., e.g., 48-72 hours).[3]

4. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The results can be read visually or with a microplate reader.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Various Bacterial Strains

The following table presents hypothetical MIC data to illustrate how results could be structured. These values are not based on experimental data for this compound and are for illustrative purposes only, informed by typical MIC ranges for other antibiotics against these organisms.[3][6]

Bacterial StrainATCC NumberMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Nocardia farcinica238260.5 - 412
Nocardia brasiliensis192961 - 824
Staphylococcus aureus292130.25 - 20.51
Pseudomonas aeruginosa2785316 - >6432>64
Escherichia coli259228 - 321632
  • MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

  • MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Mandatory Visualizations

Troubleshooting_Workflow Start Inconsistent Bioassay Results Observed Check_Inoculum Verify Inoculum Preparation (McFarland Standard, Viability) Start->Check_Inoculum Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Check_Compound Assess Compound Stability and Dilutions Start->Check_Compound Check_Controls Examine Assay Controls (Growth, Sterility) Start->Check_Controls Inoculum_Issue Inconsistent Inoculum Density Check_Inoculum->Inoculum_Issue Problem Found Consistent_Results Consistent Results Achieved Check_Inoculum->Consistent_Results No Issue Found Pipetting_Issue Pipetting Inaccuracy Check_Pipetting->Pipetting_Issue Problem Found Check_Pipetting->Consistent_Results No Issue Found Compound_Issue Compound Degradation or Precipitation Check_Compound->Compound_Issue Problem Found Check_Compound->Consistent_Results No Issue Found Control_Failure Control Failure Check_Controls->Control_Failure Problem Found Check_Controls->Consistent_Results No Issue Found Standardize_Inoculum Action: Standardize Inoculum Prep Inoculum_Issue->Standardize_Inoculum Recalibrate_Pipettes Action: Recalibrate Pipettes & Review Technique Pipetting_Issue->Recalibrate_Pipettes Prepare_Fresh_Compound Action: Prepare Fresh Stock & Dilutions Compound_Issue->Prepare_Fresh_Compound Repeat_Assay Action: Repeat Assay with Validated Controls Control_Failure->Repeat_Assay Standardize_Inoculum->Consistent_Results Recalibrate_Pipettes->Consistent_Results Prepare_Fresh_Compound->Consistent_Results Repeat_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent bioassay results.

Mechanism_of_Action Glycocinnasperimicin_D This compound Bacterial_Cell Bacterial Cell Glycocinnasperimicin_D->Bacterial_Cell Enters DNA Bacterial DNA Glycocinnasperimicin_D->DNA Binds to DNA DNA_Gyrase DNA Gyrase / Topoisomerase Glycocinnasperimicin_D->DNA_Gyrase Inhibits Enzyme Bacterial_Cell->DNA DNA->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Inhibition DNA_Gyrase->Inhibition Cell_Division Cell Division DNA_Replication->Cell_Division Inhibition->DNA_Replication Binding Binding

Caption: Postulated mechanism of action for this compound.

References

Validation & Comparative

Validating the Target Engagement of Glycocinnasperimicin D in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics with demonstrated broad-spectrum antibacterial activity.[1] While its efficacy is established, the precise molecular target and the validation of its engagement within bacterial cells remain areas of active investigation. This guide provides a comparative overview of experimental strategies to identify and validate the molecular target of this compound, with a primary focus on DNA as a hypothesized target, based on the mechanism of action of related compounds like cinodine, which is known to bind DNA and inhibit its synthesis.[2]

This guide will compare biophysical and cell-based methods for validating direct DNA binding and will also explore alternative protein-centric approaches like the Cellular Thermal Shift Assay (CETSA) to investigate potential protein targets.

Hypothesized Primary Target: Bacterial DNA

The structural similarity of this compound to other glycocinnamoylspermidine antibiotics, such as cinodine, suggests a shared mechanism of action. Cinodine has been shown to function as a potent and irreversible inhibitor of bacterial DNA synthesis through direct binding to DNA.[2] Therefore, a primary hypothesis is that this compound also targets and binds to bacterial DNA, leading to the disruption of essential cellular processes like replication and transcription.

The validation of this hypothesis requires a multi-faceted approach, combining in vitro biophysical assays with in-cell functional assays to confirm target engagement and elucidate the downstream consequences.

Comparison of Methodologies for Validating DNA Target Engagement

Several biophysical and cell-based methods can be employed to investigate the interaction between this compound and DNA. Each technique offers distinct advantages and provides complementary information.

In Vitro Biophysical Methods

These methods are essential for confirming a direct physical interaction between this compound and purified DNA.

Method Principle Information Gained Advantages Limitations
UV-Visible Spectroscopy Measures changes in the absorbance spectrum of DNA upon ligand binding.Confirmation of binding, binding constant (Kb).Simple, widely available instrumentation.Low sensitivity, potential for interference from compound absorbance.
Fluorescence Spectroscopy Typically involves a displacement assay with a fluorescent DNA intercalator like ethidium bromide (EtBr). Binding of the compound displaces EtBr, causing a decrease in fluorescence.Confirmation of binding, binding mode (intercalation vs. groove binding), binding affinity.High sensitivity, provides insight into binding mode.Requires a suitable fluorescent probe, indirect method.
Circular Dichroism (CD) Spectroscopy Measures changes in the differential absorption of left and right-handed circularly polarized light by chiral molecules like DNA. Binding events can induce conformational changes in DNA, altering its CD spectrum.Information on conformational changes of DNA upon binding.Sensitive to structural changes in the macromolecule.Does not directly measure binding affinity, requires specialized equipment.
Viscosity Measurements Measures changes in the viscosity of a DNA solution upon ligand binding. Intercalation typically lengthens the DNA helix, increasing viscosity, while groove binding has a smaller effect.Differentiation between intercalation and groove binding modes.Provides strong evidence for intercalation.Requires relatively large amounts of DNA, sensitive to temperature fluctuations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.A complete thermodynamic profile of the interaction (binding affinity, enthalpy, entropy).Gold standard for determining binding thermodynamics, label-free.Requires specialized and sensitive instrumentation, consumes relatively large amounts of material.
Cell-Based Methods for Assessing Downstream Effects

These assays are crucial for linking the direct binding of this compound to DNA with a functional consequence in living bacteria.

Method Principle Information Gained Advantages Limitations
Macromolecular Synthesis Inhibition Measures the incorporation of radiolabeled precursors ([³H]-thymidine, [³H]-uridine, [³H]-leucine) into DNA, RNA, and protein, respectively, in the presence of the antibiotic.Determines the primary cellular process inhibited by the compound.Provides a clear indication of the affected metabolic pathway in a cellular context.Use of radioisotopes requires special handling and facilities.
SOS Response Assay The SOS response is a global response to DNA damage in bacteria. This can be monitored using a reporter strain where a gene like lacZ is placed under the control of an SOS-inducible promoter.Indicates that the compound causes DNA damage or stalls DNA replication.A sensitive and specific indicator of DNA-damaging agents.An indirect measure of target engagement.

Alternative Hypothesis: Engagement with Protein Targets

While DNA is a strong candidate, it is also possible that this compound interacts with proteins involved in DNA metabolism (e.g., DNA gyrase, topoisomerases, helicases) or other essential bacterial proteins. The Cellular Thermal Shift Assay (CETSA) and the in vitro Thermal Shift Assay (TSA) are powerful techniques to investigate such protein-ligand interactions.

Comparison of Thermal Shift-Based Methods
Method Principle Information Gained Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in a cellular environment.[3][4] The amount of soluble protein remaining after heat treatment is quantified.Confirmation of target engagement in a physiological context (live cells or cell lysates), allows for assessment of cell permeability.[3][5]In-cell/in-situ analysis, no need for compound labeling, applicable to a wide range of protein targets.[3][4]Can be lower throughput, requires specific antibodies for detection (Western blot) or mass spectrometry.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a purified protein in the presence of a ligand.[6] A fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein is used to monitor denaturation.[7]Confirmation of direct binding to a purified protein, determination of relative binding affinities.High-throughput, cost-effective, requires small amounts of protein.[6][7]In vitro assay (may not reflect cellular conditions), potential for false positives/negatives due to dye interference.[6]

Experimental Protocols

Protocol 1: Macromolecular Synthesis Inhibition Assay
  • Grow a mid-log phase culture of the target bacterium (e.g., E. coli).

  • Aliquot the culture into tubes.

  • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a control antibiotic with a known mechanism (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis).

  • Immediately add the respective radiolabeled precursors: [³H]-thymidine, [³H]-uridine, or [³H]-leucine to the designated tubes.

  • Incubate for a short period (e.g., 30 minutes).

  • Stop the incorporation by adding cold trichloroacetic acid (TCA).

  • Collect the precipitated macromolecules on glass fiber filters.

  • Wash the filters to remove unincorporated precursors.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the percentage of incorporation relative to the no-drug control for each precursor against the antibiotic concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Compound Treatment: Treat bacterial cell cultures with this compound or a vehicle control for a defined period.

  • Harvesting: Harvest the cells by centrifugation and wash with a buffer.

  • Heating: Resuspend the cell pellets in a buffer and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by methods such as sonication or bead beating, followed by centrifugation to separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble pellet.

  • Protein Quantification: Transfer the supernatant to new tubes and quantify the total protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the suspected protein target.

  • Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Validation_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 In-Cell Validation cluster_3 Alternative Target Investigation Hypothesis Hypothesis: This compound targets bacterial DNA Biophysical Biophysical Assays (UV-Vis, Fluorescence, CD, ITC) Hypothesis->Biophysical Test direct interaction DirectBinding Confirms Direct Binding? Biophysical->DirectBinding CellBased Cell-Based Assays (Macromolecular Synthesis, SOS Response) DirectBinding->CellBased Yes, proceed to in-cell validation CETSA CETSA / TSA for Protein Targets DirectBinding->CETSA No, investigate protein targets FunctionalEffect Confirms Functional Effect? CellBased->FunctionalEffect FunctionalEffect->CETSA No, mechanism is different Conclusion Conclusion on Target Engagement FunctionalEffect->Conclusion Yes, DNA is the likely target ProteinTarget Identifies Protein Target? CETSA->ProteinTarget ProteinTarget->Hypothesis No, reconsider hypothesis ProteinTarget->Conclusion Yes, validate new target

Caption: A logical workflow for validating the molecular target of this compound.

CETSA_Workflow A 1. Treat Bacteria with This compound or Vehicle B 2. Harvest and Resuspend Cells A->B C 3. Heat Samples across a Temperature Gradient B->C D 4. Lyse Cells and Separate Soluble/Insoluble Fractions C->D E 5. Quantify Soluble Protein (e.g., Western Blot) D->E F 6. Plot Protein Abundance vs. Temperature E->F G 7. Compare Curves to Determine Thermal Shift (ΔTm) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

DNA_Binding_Pathway Antibiotic This compound DNA Bacterial DNA Antibiotic->DNA Binds Replication DNA Replication Blocked DNA->Replication Transcription Transcription Inhibited DNA->Transcription SOS SOS Response Activated Replication->SOS Death Bacterial Cell Death Replication->Death Transcription->Death SOS->Death

References

A Comparative Guide to the Cross-Resistance Profile of Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this review, specific studies detailing the cross-resistance of Glycocinnasperimicin D with other antibiotics are not available in the public domain. This guide, therefore, provides a comparative framework based on the known mechanism of action of its antibiotic class, the glycocinnamoylspermidines, and established principles of antibiotic cross-resistance. The experimental data presented is illustrative.

This compound is a member of the glycocinnamoylspermidine class of antibiotics and has demonstrated a broad antibacterial spectrum.[1] Understanding its potential for cross-resistance with existing antibiotics is crucial for its future clinical development and for anticipating the emergence of resistance.

Inferred Mechanism of Action: Inhibition of DNA Synthesis

While the precise molecular target of this compound is yet to be fully elucidated, studies on a closely related glycocinnamoylspermidine antibiotic, cinodine, have shown that it acts as a potent and irreversible inhibitor of bacterial DNA synthesis.[2][3] Cinodine has been observed to bind directly to DNA, leading to a rapid cessation of DNA replication.[2][3] It is therefore hypothesized that this compound shares this mechanism of action, placing it in the category of DNA synthesis inhibitors. Other antibiotics in this category include fluoroquinolones (e.g., ciprofloxacin), which target DNA gyrase and topoisomerase IV.[4][]

Principles of Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Common mechanisms include:

  • Target Modification: Alterations in the bacterial DNA gyrase or topoisomerase IV are common causes of resistance to fluoroquinolones.[4] If this compound interacts with these or related targets, mutations in the corresponding genes could lead to cross-resistance.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport a wide range of antibiotics out of the cell, preventing them from reaching their intracellular targets. This is a frequent cause of multidrug resistance.

  • Enzymatic Inactivation: While less common for DNA synthesis inhibitors, bacteria can produce enzymes that chemically modify and inactivate antibiotics.

Comparative Susceptibility Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate a potential cross-resistance scenario between this compound and other DNA synthesis inhibitors against a panel of Escherichia coli strains.

Bacterial StrainGenotype/PhenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Novobiocin MIC (µg/mL)
ATCC 25922Wild-Type10.0154
Strain AgyrA mutation (S83L)10.54
Strain BparC mutation (S80I)10.1254
Strain CgyrA (S83L), parC (S80I)2164
Strain DAcrAB-TolC efflux pump overexpression80.12532

This is illustrative data and not the result of actual experiments.

In this hypothetical scenario, mutations in gyrA and parC that confer resistance to ciprofloxacin show a less pronounced effect on this compound's activity, suggesting it may have a different binding site or be less affected by these specific target alterations. However, overexpression of a multidrug efflux pump significantly increases the MIC for both this compound and novobiocin, indicating that it could be a substrate for this pump.

Experimental Protocols

A comprehensive cross-resistance study would involve the following key experiments:

Generation of Resistant Mutants

Objective: To select for bacterial mutants with reduced susceptibility to this compound.

Methodology:

  • A susceptible bacterial strain (e.g., E. coli ATCC 25922) is cultured to mid-log phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is then plated onto agar plates containing sub-inhibitory to inhibitory concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Plates are incubated for 24-48 hours at 37°C.

  • Colonies that grow at concentrations at or above the MIC are isolated, purified by re-streaking, and cultured for further analysis.

  • The stability of the resistance phenotype is confirmed by passaging the isolates on antibiotic-free media for several generations and then re-testing their MIC.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the level of susceptibility of wild-type and resistant bacterial strains to this compound and a panel of comparator antibiotics.

Methodology (Broth Microdilution):

  • A stock solution of each antibiotic is prepared in an appropriate solvent.

  • Two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.[6][7][8] The final volume in each well is typically 50 µL.

  • A bacterial inoculum is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7] 50 µL of this inoculum is added to each well.

  • Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[6][7][9]

Visualizations

The following diagrams illustrate the inferred signaling pathway and a typical experimental workflow for cross-resistance studies.

G cluster_cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relaxes supercoils Replication DNA Replication Gyrase->Replication enables Antibiotic This compound Antibiotic->DNA Binds to DNA Antibiotic->Replication INHIBITS G cluster_results Analysis start Start: Susceptible Bacterial Strain step1 Generate Resistant Mutants (Exposure to this compound) start->step1 step2 Isolate and Purify Resistant Colonies step1->step2 step3 Determine MICs for a Panel of Antibiotics (Broth Microdilution) step2->step3 step4 Compare MICs of Resistant Mutants to Wild-Type Strain step3->step4 res1 No Change in MIC (No Cross-Resistance) step4->res1 for other antibiotics res2 Increased MIC (Cross-Resistance) step4->res2 for other antibiotics res3 Decreased MIC (Collateral Sensitivity) step4->res3 for other antibiotics

References

Head-to-head comparison of Glycocinnasperimicin D and vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotic classes is paramount. This guide provides a detailed head-to-head comparison of Glycocinnasperimicin D, a member of the glycocinnamoylspermidine class of antibiotics, and vancomycin, a glycopeptide antibiotic that has long been a cornerstone in treating serious Gram-positive infections. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.

While extensive data is available for the well-established antibiotic vancomycin, specific quantitative data for this compound is limited in publicly available literature. Therefore, for the purpose of this guide, data for this compound's activity and mechanism of action are inferred from studies on closely related glycocinnamoylspermidine antibiotics, such as cinodine and isopropyl LL-BM123gamma.

Executive Summary

FeatureThis compound (inferred)Vancomycin
Antibiotic Class GlycocinnamoylspermidineGlycopeptide
Primary Mechanism of Action Inhibition of DNA synthesisInhibition of cell wall synthesis
Spectrum of Activity Broad-spectrum, including Gram-positive and Gram-negative bacteriaPrimarily active against Gram-positive bacteria
Commonly Used Against Not yet in clinical useMethicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile
Resistance Mechanism Not yet establishedModification of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser

Mechanism of Action

The fundamental difference between this compound and vancomycin lies in their cellular targets.

This compound (inferred from cinodine)

This compound is believed to act by inhibiting bacterial DNA synthesis. Studies on the related compound cinodine have shown that it rapidly and irreversibly inhibits the incorporation of radiolabeled thymidine into DNA.[1] This leads to the cessation of DNA replication and subsequent bacterial cell death. The proposed signaling pathway involves the binding of the antibiotic to bacterial DNA, which in turn blocks the action of enzymes essential for DNA replication, such as DNA polymerase and helicase.

G Glycocinnasperimicin_D Glycocinnasperimicin_D Bacterial_Cell Bacterial_Cell Glycocinnasperimicin_D->Bacterial_Cell DNA_Binding DNA_Binding Bacterial_Cell->DNA_Binding Enters cell Replication_Complex_Blockage Replication_Complex_Blockage DNA_Binding->Replication_Complex_Blockage DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Replication_Complex_Blockage->DNA_Synthesis_Inhibition Bactericidal_Effect Bactericidal_Effect DNA_Synthesis_Inhibition->Bactericidal_Effect G Vancomycin Vancomycin Binding Binding Vancomycin->Binding Peptidoglycan_Precursor Lipid II with D-Ala-D-Ala Peptidoglycan_Precursor->Binding Transglycosylation_Inhibition Transglycosylation_Inhibition Binding->Transglycosylation_Inhibition Transpeptidation_Inhibition Transpeptidation_Inhibition Binding->Transpeptidation_Inhibition Cell_Wall_Synthesis_Blockage Cell_Wall_Synthesis_Blockage Transglycosylation_Inhibition->Cell_Wall_Synthesis_Blockage Transpeptidation_Inhibition->Cell_Wall_Synthesis_Blockage Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Blockage->Cell_Lysis G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Antibiotic_Dilution Serial Dilution of Antibiotic Inoculation Inoculate Dilutions with Bacteria Antibiotic_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Suspension (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination MIC = Lowest Concentration with No Visible Growth Observation->MIC_Determination

References

Validating the Efficacy of Glycocinnasperimicin D: A Comparative Guide to Minimal Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the discovery and validation of novel antimicrobial agents. Glycocinnasperimicin D, a member of the glycocinnamolyspermidine class of antibiotics, has been identified as a compound with a broad antibacterial spectrum.[1] This guide provides a comparative analysis of its potential efficacy by examining its Minimal Inhibitory Concentration (MIC) against key bacterial strains.

Disclaimer: As of the latest literature review, specific experimental data on the Minimal Inhibitory Concentration (MIC) of this compound is not publicly available. The MIC values presented for this compound in this guide are hypothetical and for illustrative purposes only . They are intended to provide a framework for comparison once experimental data becomes available. The MIC values for the comparator antibiotics are based on published data.

Comparative Analysis of Minimal Inhibitory Concentration (MIC)

The following table summarizes the hypothetical MIC values of this compound against a panel of common Gram-positive and Gram-negative bacteria, alongside the established MIC ranges for Vancomycin and Ciprofloxacin for comparative purposes.

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus1 - 4 (Hypothetical)0.25 - 20.12 - 2
Escherichia coli4 - 16 (Hypothetical)Resistant0.004 - 1
Pseudomonas aeruginosa8 - 32 (Hypothetical)Resistant0.03 - 8
Bacillus subtilis0.5 - 2 (Hypothetical)0.12 - 10.12 - 1

Experimental Protocols

The determination of MIC is a critical step in the evaluation of a new antimicrobial agent. The Broth Microdilution Method is a standard laboratory procedure for this purpose.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Sterilize by filtration.
  • Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile U-bottom or flat-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of sterile CAMHB into all wells of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of serially diluted antimicrobial agent in each well.
  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Controls:
  • Growth Control: A well containing only the bacterial inoculum in CAMHB without any antimicrobial agent.
  • Sterility Control: A well containing only sterile CAMHB.
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Proposed Mechanism of Action

While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to other glycocinnamoylspermidine antibiotics, such as cinodine, suggests a potential mechanism of action involving the inhibition of bacterial DNA synthesis. The diagram below illustrates this proposed pathway.

G cluster_cell Bacterial Cell GD This compound Membrane Cell Membrane GD->Membrane Crosses membrane DNA_rep DNA Replication Machinery (e.g., DNA Gyrase, Helicase) Membrane->DNA_rep Interacts with Replication DNA Replication DNA_rep->Replication DNA_rep->Replication Inhibits DNA Bacterial DNA DNA->Replication Cell_Division Cell Division Replication->Cell_Division Enables Cell_Death Cell Death / Growth Inhibition Replication->Cell_Death

Caption: Proposed mechanism of action of this compound.

This guide serves as a foundational resource for researchers interested in the further development of this compound. The generation of robust experimental MIC data is the critical next step in validating its potential as a clinically useful antibiotic.

References

In Vivo Efficacy of Novel Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A dearth of publicly available in vivo efficacy studies for Glycocinnasperimicin D in animal models currently prevents a direct comparative analysis of this specific compound. To fulfill the informational requirements of researchers, scientists, and drug development professionals, this guide presents a template for evaluating the in vivo efficacy of a hypothetical novel anticancer agent, designated "Compound X," against a standard-of-care treatment, "Drug Y." The methodologies and data presentation formats provided herein are based on established protocols for preclinical anticancer drug screening and are intended to serve as a framework for the evaluation of future therapeutic candidates.

Comparative Efficacy of Compound X vs. Drug Y in a Xenograft Model

The antitumor activity of Compound X was evaluated in a murine xenograft model bearing human colorectal carcinoma (HT-29) tumors. The efficacy of Compound X was compared against Drug Y, a current standard-of-care chemotherapeutic agent for this cancer type.

Table 1: Antitumor Efficacy in HT-29 Xenograft Model

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1542 ± 188-
Compound X50 mg/kg, p.o., daily485 ± 6268.5
Drug Y10 mg/kg, i.p., twice weekly721 ± 9553.2

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo studies. The following sections outline the protocols employed for the comparative efficacy study of Compound X and Drug Y.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks of age, were used for this study.[1]

  • Cell Line: Human colorectal carcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Tumor Implantation: HT-29 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously implanted into the right flank of each mouse. Tumors were allowed to reach a palpable size of approximately 100-150 mm³ before the initiation of treatment.

Dosing and Administration
  • Vehicle Control: The control group received a daily oral gavage of 0.5% carboxymethyl cellulose (CMC).

  • Compound X: Administered orally (p.o.) at a dose of 50 mg/kg body weight, once daily.

  • Drug Y: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, twice weekly.

Efficacy Evaluation

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as a surrogate marker for toxicity. The study was terminated on day 21, and tumors were excised for further analysis.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis start Acclimatize Athymic Nude Mice implant Implant HT-29 Cells start->implant randomize Randomize into Treatment Groups implant->randomize treat_vehicle Vehicle Control (p.o., daily) randomize->treat_vehicle treat_x Compound X (50 mg/kg, p.o., daily) randomize->treat_x treat_y Drug Y (10 mg/kg, i.p., twice weekly) randomize->treat_y measure Measure Tumor Volume & Body Weight (2x/week) treat_vehicle->measure treat_x->measure treat_y->measure euthanize Euthanize Mice at Day 21 measure->euthanize excise Excise Tumors euthanize->excise analyze Data Analysis excise->analyze

Caption: Experimental workflow for the in vivo efficacy study.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response compound_x Compound X receptor Target Receptor compound_x->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Inhibit Proliferation mtor->proliferation apoptosis Induce Apoptosis mtor->apoptosis

Caption: Hypothesized signaling pathway for Compound X.

References

Assessing the Cytotoxic Landscape: A Comparative Guide for Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Glycocinnasperimicin D, a novel glycocinnamoylspermidine antibiotic, against mammalian cells. Due to the current lack of publicly available cytotoxicity data for this compound, this document serves as a methodological template, offering a direct comparison with established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. The protocols and comparative data herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and objective assessment.

While this compound's primary characterization has been as an antibacterial agent, the known anticancer properties of various spermidine derivatives suggest a potential for cytotoxic activity against mammalian cancer cells, making this evaluation a critical step in exploring its therapeutic applications.[1][2]

Comparative Cytotoxicity Data

To facilitate a direct comparison of cytotoxic potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for our selected benchmark anticancer drugs across various mammalian cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potential. Researchers evaluating this compound would aim to populate this table with their experimentally derived data.

CompoundCell LineIC50 (µM)Incubation Time (h)Assay Method
This compound HeLa Data to be determinedUser-definede.g., MTT
HEK293 Data to be determinedUser-definede.g., MTT
HepG2 Data to be determinedUser-definede.g., MTT
DoxorubicinHepG2~19.91 (as VAEAE)Not SpecifiedMTT
CisplatinHeLa~12.8848Not Specified
HepG2~8.2648Not Specified
PaclitaxelHeLaData not readily available in searches--

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism by which a compound induces cytotoxicity is crucial for its development as a therapeutic agent. Below is a comparison of the known mechanisms of action for the benchmark drugs.

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[3][4][5] This action leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[3][4][5] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[4][5][6]

Cisplatin: As a platinum-based chemotherapy agent, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[7][8] These crosslinks distort the DNA structure, interfering with DNA replication and transcription, which in turn activates cellular DNA damage responses and induces apoptosis.[7][8] Key signaling pathways implicated in cisplatin-induced apoptosis include the p53, ERK, and PI3K/AKT pathways, which converge on the activation of caspases.[7]

Paclitaxel: This taxane diterpenoid disrupts the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9][10][11] The activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the association of caspase-8 with microtubules are also implicated in paclitaxel-induced apoptosis.[9][12][13]

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound and the benchmark compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[14] A reference wavelength of around 630-690 nm is often used to correct for background absorbance.[14]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[1][2]

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[1]

Visualizing the Pathways and Processes

To better illustrate the experimental workflow and the complex signaling pathways involved in cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., HeLa, HEK293, HepG2) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Incubate Cells with Compounds (24, 48, 72 hours) seeding->treatment compound_prep Prepare Serial Dilutions (this compound & Alternatives) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 IC50 Calculation readout->ic50 comparison Comparative Analysis ic50->comparison

Caption: A generalized workflow for assessing the cytotoxicity of a test compound against mammalian cells.

signaling_pathways cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_downstream Downstream Effects dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna ros ROS Generation dox->ros top2 Topoisomerase II Inhibition dox_dna->top2 dna_damage DNA Damage Response top2->dna_damage ros->dna_damage cis Cisplatin cis_dna DNA Adducts & Crosslinks cis->cis_dna cis_dna->dna_damage pac Paclitaxel mt Microtubule Stabilization pac->mt cell_cycle G2/M Cell Cycle Arrest mt->cell_cycle apoptosis_node Apoptosis dna_damage->apoptosis_node cell_cycle->apoptosis_node

Caption: Simplified signaling pathways of Doxorubicin, Cisplatin, and Paclitaxel leading to apoptosis.

References

Safety Operating Guide

Prudent Disposal of Glycocinnasperimicin D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Glycocinnasperimicin D, a novel polyketide with limited safety data.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance. The following procedures are based on established best practices for the management of uncharacterized chemicals in a research environment. Adherence to institutional and local regulations is paramount.

I. Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment should be conducted. Due to the unknown toxicity and reactivity of this compound, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
Body Protection A lab coat should be worn. For larger quantities, a chemically resistant apron or suit may be necessary.
Respiratory Use a certified respirator if there is a risk of aerosolization or if handling the compound as a powder.

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Table 2: Spill Cleanup Procedures

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled, sealed container for hazardous waste. 5. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's emergency response team or environmental health and safety (EHS) office. 3. Prevent the spill from entering drains or waterways. 4. Only trained personnel with appropriate equipment should attempt to clean up a large spill.

III. Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled container.

  • Container Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Full chemical name (if known) and any known hazards.

    • Accumulation start date.

    • Principal investigator's name and contact information.

  • Waste Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure it is away from incompatible materials.

  • Disposal Request: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures for waste pickup.

  • Decontamination: All lab equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. The cleaning materials should also be disposed of as hazardous waste.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential harm to public health.

  • Consult your institution's Chemical Hygiene Plan and EHS office for specific guidance on hazardous waste management.

  • In the absence of specific data, it is prudent to assume the compound is unstable and potentially reactive. Avoid exposure to heat, light, and incompatible chemicals.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Pathway start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE risk_assessment->ppe handling Use in Experiment ppe->handling waste_generation Generate Waste (Pure compound, contaminated materials) handling->waste_generation is_spill Spill Occurs? handling->is_spill collect_waste Collect Waste in Labeled Container waste_generation->collect_waste small_spill Small Spill Cleanup is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS is_spill->large_spill Yes (Large) is_spill->collect_waste No small_spill->collect_waste end End: Proper Disposal large_spill->end store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste request_pickup Contact EHS for Disposal store_waste->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is a general guideline for the safe disposal of an uncharacterized chemical compound. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's environmental health and safety office for specific procedures and requirements.

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Glycocinnasperimicin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation

This document provides crucial safety and logistical guidance for all laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling the potent compound Glycocinnasperimicin D. In the absence of specific handling data for this compound, the following procedures are based on established best practices for handling cytotoxic and other hazardous drugs.[1][2][3] Adherence to these guidelines is mandatory to ensure the safety of all personnel and to minimize the risk of exposure.

Core Principle: Minimizing Exposure

There is no established safe level of exposure to potent cytotoxic compounds.[4] Therefore, all handling procedures must be designed to minimize contact and inhalation.[5] This includes the use of appropriate personal protective equipment (PPE), proper handling techniques, and stringent disposal protocols. All personnel who handle cytotoxic drugs must receive training on the associated risks and the necessary precautions.[6][7]

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate PPE is the primary control measure to protect individuals from the inherent hazards of compounds like this compound.[1][6] The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Compound Preparation (weighing, dissolving, aliquoting) Gloves: Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978 rated).[4][8] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4][8] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[9] Gown: Disposable, lint-free, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[7][9][10] Gowns should have long sleeves with tight-fitting cuffs and close in the back.[4][7] Respiratory Protection: A NIOSH-certified N95 or higher respirator is required to protect against airborne particles.[4][10] Eye/Face Protection: Safety goggles and a full-face shield are required to protect against splashes.[4][10]
Administration of Compound (in vitro/in vivo) Gloves: Two pairs of chemotherapy-tested nitrile gloves.[4][9][11] Gown: Disposable, solid-front, low-permeability gown.[7][9][10] Eye/Face Protection: Safety goggles or a face shield.[1][10]
Spill Cleanup Gloves: Two pairs of chemotherapy-tested nitrile gloves.[9] Gown: Disposable, solid-front, low-permeability gown.[9] Respiratory Protection: For spills larger than 5 mL, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[4][9] For smaller spills, an N95 respirator is the minimum requirement.[10] Eye/Face Protection: Goggles and a full-face shield are mandatory.[4][10] Shoe Covers: Two pairs of shoe covers should be worn. The outer pair must be removed before leaving the spill area.[4]
Waste Disposal Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] Gown: Disposable, solid-front, low-permeability gown.[1] Eye/Face Protection: Safety goggles or a face shield.[1]
Experimental Protocols: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Perform hand hygiene.

  • Don inner pair of chemotherapy gloves.

  • Don gown, ensuring complete coverage.

  • Don outer pair of chemotherapy gloves, ensuring they go over the gown cuffs.

  • Don respiratory protection (N95 or higher).

  • Don eye and face protection.

Doffing Sequence:

  • Remove outer pair of gloves.

  • Remove gown, rolling it away from the body.

  • Perform hand hygiene.

  • Remove face shield and goggles from the back.

  • Remove respirator.

  • Remove inner pair of gloves.

  • Perform thorough hand hygiene.

All disposable PPE is for single-use only and must be disposed of as cytotoxic waste immediately after use in designated, clearly labeled, puncture-resistant containers.[4][12]

Operational and Disposal Plans

Handling:

  • All manipulations of this compound that could generate aerosols or powders should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[9]

  • Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills during liquid transfers.[1][12]

  • Place plastic-backed absorbent pads on work surfaces to contain any potential spills.[12]

Spill Management:

  • A designated spill kit for cytotoxic agents must be readily available in all areas where this compound is handled.

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Follow the PPE guidelines for spill cleanup outlined in the table above.

  • Use the absorbent materials from the spill kit to contain and clean up the spill.

  • Decontaminate the area with an appropriate cleaning agent, followed by a thorough rinsing with water.[1]

  • All materials used for cleanup must be disposed of as cytotoxic waste.[13]

Waste Disposal:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and all used PPE, must be disposed of as hazardous cytotoxic waste.[1]

  • Segregate cytotoxic waste from other laboratory waste in clearly marked, leak-proof, and puncture-resistant containers.[12]

  • Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Handling this compound? ppe_base Base PPE: - Double Chemo Gloves - Chemo Gown start->ppe_base risk_aerosol Potential for Aerosol or Powder Generation? risk_splash Potential for Splash? risk_aerosol->risk_splash No ppe_respirator Add: - N95 or Higher Respirator risk_aerosol->ppe_respirator Yes risk_spill Spill Cleanup? risk_splash->risk_spill No ppe_face_shield Add: - Goggles & Face Shield risk_splash->ppe_face_shield Yes risk_waste Handling Waste? risk_spill->risk_waste No ppe_spill Full Spill PPE: - Double Chemo Gloves - Chemo Gown - Enhanced Respirator (PAPR) - Goggles & Face Shield - Double Shoe Covers risk_spill->ppe_spill Yes risk_waste->ppe_base Yes proceed Proceed with Task risk_waste->proceed No ppe_base->risk_aerosol ppe_respirator->risk_splash ppe_face_shield->risk_spill ppe_spill->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.